molecular formula C9H4BrClFN B13031315 5-Bromo-2-chloro-7-fluoroquinoline

5-Bromo-2-chloro-7-fluoroquinoline

Cat. No.: B13031315
M. Wt: 260.49 g/mol
InChI Key: CLRSFTJKNYSXIP-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-7-fluoroquinoline is a multifunctional halogenated quinoline derivative designed for advanced research and development, particularly in medicinal chemistry. This compound serves as a crucial synthetic intermediate for constructing complex molecules. Its core quinoline structure is a privileged scaffold in drug discovery, notably as the foundation for synthetic antibacterial agents like quinolones and fluoroquinolones . These antibiotics target two essential bacterial enzymes, DNA gyrase and topoisomerase IV, by forming a drug-enzyme-DNA complex that ultimately proves lethal to the bacteria . The distinct halogenation pattern on the quinoline ring—with bromo, chloro, and fluoro substituents—offers researchers multiple synthetic handles for further functionalization via metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) and nucleophilic aromatic substitutions . This makes it a valuable precursor in the synthesis of novel analogues with potential enhanced activity or for the development of other quinoline-based therapeutics, such as antimalarial agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. All information presented is for informational purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4BrClFN

Molecular Weight

260.49 g/mol

IUPAC Name

5-bromo-2-chloro-7-fluoroquinoline

InChI

InChI=1S/C9H4BrClFN/c10-7-3-5(12)4-8-6(7)1-2-9(11)13-8/h1-4H

InChI Key

CLRSFTJKNYSXIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=C2)F)Br)Cl

Origin of Product

United States

Foundational & Exploratory

5-Bromo-2-chloro-7-fluoroquinoline CAS number 2102411-63-0

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Reactivity, and Potential Applications of 5-Bromo-2-chloro-7-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of pharmaceuticals and biologically active compounds, owing to their ability to interact with various biological targets.[2][3] The functionalization of the quinoline nucleus at different positions allows for the fine-tuning of its pharmacological properties, making the synthesis of novel derivatives a significant area of research.[2] This guide focuses on the synthesis, reactivity, and potential applications of a specific polysubstituted haloquinoline, this compound (CAS Number 2102411-63-0), a molecule poised to be a valuable building block in the development of new chemical entities.

Physicochemical and Spectroscopic Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₄BrClFNBased on the chemical structure.
Molecular Weight ~260.5 g/mol Calculated from the atomic weights of its constituent elements.
Appearance Likely a white to off-white or pale yellow solid.Similar to other haloaromatic compounds.
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; poorly soluble in water.Typical for halogenated aromatic heterocycles.
¹H NMR Aromatic region (δ 7.0-8.5 ppm) would show distinct signals for the three protons on the quinoline core, with coupling patterns influenced by the fluorine substituent.The chemical shifts and coupling constants are dictated by the electronic effects of the halogens.
¹³C NMR Would display nine distinct signals in the aromatic region, with the carbons attached to halogens showing characteristic shifts. The carbon bonded to fluorine would exhibit a large one-bond C-F coupling constant.The electronegativity of the halogens significantly influences the carbon chemical shifts.
Mass Spectrometry The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom (M, M+2, M+4 peaks).The natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) creates a distinctive pattern.

Synthetic Strategies for the Quinoline Core

The construction of the functionalized quinoline skeleton is a mature field of organic synthesis, with both classical and modern methods at the disposal of the synthetic chemist.[1][2]

Classical Synthetic Routes

For over a century, named reactions have been the foundation of quinoline synthesis. These methods, while sometimes requiring harsh conditions, are reliable and utilize readily available starting materials.[1]

  • Skraup Synthesis: Involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, allowing for a broader range of substituted quinolines.[1]

  • Combes Quinoline Synthesis: An acid-catalyzed condensation of anilines with β-diketones to produce 2,4-disubstituted quinolines.[1]

  • Friedländer Synthesis: A versatile method involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1]

Modern Synthetic Approaches

Contemporary methods often employ transition-metal catalysis, offering milder reaction conditions, higher efficiency, and greater functional group tolerance.[1][4][5] These approaches are particularly valuable for constructing highly functionalized quinolines like the target molecule.[4]

  • Transition-Metal Catalyzed Cyclizations: Palladium, copper, and iridium catalysts have been extensively used to construct the quinoline ring through C-H activation and cross-coupling reactions.[1][5]

  • Metal-Free Syntheses: Environmentally friendly methods that avoid the use of transition metals are gaining prominence.[4]

The synthesis of this compound would likely start from a correspondingly substituted aniline, which would then be subjected to a suitable quinoline-forming reaction.

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by the nature and position of its halogen substituents. The 2-chloro group is particularly important as it is highly susceptible to nucleophilic substitution, making it a versatile handle for further functionalization.[6]

Nucleophilic Aromatic Substitution (SₙAr) at the C2 Position

The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This allows for the facile introduction of a wide variety of nucleophiles.[6]

  • Amination: Reaction with amines (primary, secondary, or ammonia) can introduce amino groups at the C2 position. This is a common strategy in the synthesis of bioactive molecules.

  • Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides yields the corresponding ethers.

  • Thiolation: Reaction with thiols or their corresponding salts provides thioethers.

G This compound This compound Functionalized Quinoline Functionalized Quinoline This compound->Functionalized Quinoline Nu-H 2-Amino-quinoline 2-Amino-quinoline Functionalized Quinoline->2-Amino-quinoline R₂NH 2-Alkoxy-quinoline 2-Alkoxy-quinoline Functionalized Quinoline->2-Alkoxy-quinoline ROH 2-Thio-quinoline 2-Thio-quinoline Functionalized Quinoline->2-Thio-quinoline RSH

Caption: SₙAr at the C2 position of 2-chloroquinolines.

Cross-Coupling Reactions

The bromo- and chloro- substituents can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[7] This allows for the formation of carbon-carbon and carbon-heteroatom bonds, further diversifying the molecular structure.

Potential Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a well-established pharmacophore with a broad range of biological activities.[2] Halogenated quinolines, in particular, are key intermediates in the synthesis of numerous therapeutic agents.[3]

  • Anti-inflammatory Agents: Quinoline derivatives have been developed as inhibitors of various inflammatory targets, including PDE4, TRPV1, and COX.[7]

  • Anticancer Agents: The fluoroquinolone scaffold, a related class of compounds, has shown significant potential as anticancer agents by targeting topoisomerase II.[8][9] The substitution pattern on the quinoline ring is crucial for their cytotoxic activity.[8]

  • Antimalarial Drugs: The 4-aminoquinoline core is central to the structure of widely used antimalarial drugs like chloroquine.[10] The presence of a halogen at the 7-position is often critical for activity.[10]

  • Antibacterial Agents: Fluoroquinolones are a major class of synthetic antibiotics.[8][11]

The unique combination of bromo, chloro, and fluoro substituents on the quinoline core of this compound makes it an attractive starting material for the synthesis of novel compounds with potentially enhanced or novel biological activities.

Experimental Protocol: A Representative Nucleophilic Substitution

The following is a generalized, exemplary protocol for the substitution of the 2-chloro group with an amine, based on established methodologies.

Synthesis of a 2-Amino-5-bromo-7-fluoroquinoline Derivative

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., NMP, DMF, or dioxane) in a sealed reaction vessel, add the desired amine (1.2-2.0 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) (2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-150 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-bromo-7-fluoroquinoline derivative.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a Dissolve this compound in solvent b Add amine and base a->b c Heat to 80-150 °C b->c d Monitor by TLC/LC-MS c->d e Cool and add water d->e f Extract with organic solvent e->f g Purify by column chromatography f->g

Caption: Workflow for a typical nucleophilic substitution reaction.

Conclusion

This compound represents a highly versatile and promising building block for the synthesis of novel, functionalized quinoline derivatives. Its polysubstituted nature, featuring three distinct halogens, offers multiple points for chemical modification through nucleophilic substitution and cross-coupling reactions. This adaptability makes it a valuable tool for researchers and drug development professionals seeking to explore new chemical space and develop next-generation therapeutic agents targeting a wide range of diseases.

References

  • A Comparative Guide to the Synthesis of Functionalized Quinolines. BenchChem.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. Available at: [Link]

  • One Pot Process for Synthesizing Functionalized Quinolines via Metal-Free, Oxonium Ion Driven Carboamination of Alkynes. IITBombay. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent.
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. Available at: [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure.
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available at: [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Publishing. Available at: [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. orientjchem.org. Available at: [Link]

Sources

Technical Guide: Synthesis and Reactivity of 5-Bromo-2-chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, reactivity, and application of 5-Bromo-2-chloro-7-fluoroquinoline . This document is structured for medicinal chemists and process development scientists, focusing on regiocontrol, orthogonal functionalization, and scalable protocols.

Executive Summary

This compound is a high-value trisubstituted heterocyclic scaffold.[1] Its utility lies in the electronic and steric differentiation of its three halogen substituents, enabling orthogonal functionalization:

  • C-2 Chlorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • C-5 Bromine: Prime handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C-Br bond compared to C-F and distinct electronic environment from C-Cl.[1]

  • C-7 Fluorine: Provides metabolic stability and modulates pKa/lipophilicity, generally remaining inert during C-2 and C-5 manipulations.[1]

This guide outlines a robust 3-step synthesis starting from 3-bromo-5-fluoroaniline and details the chemoselective reaction manifold.[1]

Retrosynthetic Analysis & Strategy

The synthesis relies on the Skraup-Doebner-Miller cyclization logic, exploiting the directing effects of fluorine to establish the substitution pattern, followed by functional group interconversion (FGI) to install the C-2 chlorine.

  • Precursor: 3-Bromo-5-fluoroaniline.[1]

  • Regiocontrol: Fluorine ($ \sigma_{p}^+ = -0.07 $) is a stronger activating group and para-director than Bromine.[1] Cyclization prefers the position para to the fluorine atom.[1]

  • Chlorination: The C-2 chlorine is installed via N-oxide rearrangement, a standard method for activating the

    
    -position of nitrogen heterocycles.
    
Synthesis Pathway Diagram

SynthesisPath cluster_legend Reaction Logic Aniline 3-Bromo-5-fluoroaniline Quinoline 5-Bromo-7-fluoroquinoline Aniline->Quinoline Skraup Rxn (Glycerol, H2SO4) NOxide N-Oxide Intermediate Quinoline->NOxide m-CPBA DCM, 0°C Product 5-Bromo-2-chloro- 7-fluoroquinoline NOxide->Product POCl3 Reflux Regioselective Cyclization Regioselective Cyclization N-Activation N-Activation Regioselective Cyclization->N-Activation Nucleophilic Chlorination Nucleophilic Chlorination N-Activation->Nucleophilic Chlorination

Figure 1: Synthetic route leveraging fluorine-directed cyclization and N-oxide activation.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-7-fluoroquinoline (Skraup Reaction)

The cyclization of 3-bromo-5-fluoroaniline with glycerol is the most direct route. The fluorine atom directs the ring closure to the position para to itself, securing the 5,7-substitution pattern.

  • Reagents: 3-Bromo-5-fluoroaniline (1.0 eq), Glycerol (3.0 eq), Nitrobenzene (0.8 eq), Conc.

    
    .
    
  • Protocol:

    • Mix aniline, glycerol, and nitrobenzene in a round-bottom flask.

    • Add concentrated sulfuric acid dropwise (Caution: Exothermic).[1]

    • Heat to 140°C for 4 hours. The reaction proceeds via acrolein formation in situ.[1]

    • Workup: Pour onto crushed ice, basify with 50% NaOH to pH 10. Extract with DCM.[1]

    • Purification: Flash chromatography (Hexane/EtOAc).

  • Key Insight: Nitrobenzene acts as the oxidant to aromatize the intermediate 1,2-dihydroquinoline.

Step 2: N-Oxidation

Conversion to the N-oxide activates the C-2 position for subsequent nucleophilic attack.

  • Reagents: 5-Bromo-7-fluoroquinoline, m-Chloroperbenzoic acid (m-CPBA, 1.2 eq), DCM.

  • Protocol:

    • Dissolve the quinoline in DCM at 0°C.

    • Add m-CPBA portion-wise.[1]

    • Stir at room temperature for 12 hours.

    • Workup: Wash with saturated

      
       to remove m-chlorobenzoic acid byproduct.[1]
      
    • Yield: Typically >85%. The N-oxide is often used directly without column purification.[1]

Step 3: Regioselective Chlorination (Meisenheimer-Type)

Reaction with phosphorus oxychloride (


) effects the rearrangement/chlorination.
  • Reagents: Quinoline N-oxide (1.0 eq),

    
     (5.0 eq, solvent/reagent).
    
  • Protocol:

    • Suspend the N-oxide in neat

      
      .[1]
      
    • Heat to reflux (105°C ) for 2-4 hours. Monitor by TLC (disappearance of polar N-oxide spot).[1]

    • Quench (Critical): Pour the reaction mixture slowly onto ice/water with vigorous stirring. Maintain temperature <20°C to prevent hydrolysis of the product.

    • Neutralize with

      
      .[1] Extract with EtOAc.[1][2]
      
  • Mechanism: The oxygen attacks P to form a good leaving group (-OPCl2), followed by nucleophilic attack of chloride at C-2 and elimination of the phosphate species.

Orthogonal Reactivity & Chemoselectivity

The target molecule possesses three distinct reactive sites.[1] Understanding the order of reactivity is crucial for library synthesis.[1]

Reactivity Hierarchy
PositionSubstituentReactivity TypeRelative Reactivity
C-2 Chlorine

(Nucleophilic Aromatic Substitution)
Highest (Activated by ring Nitrogen)
C-5 BrominePd-Catalyzed Coupling (Suzuki, Stille)High (Weaker bond than C-Cl, but C-2 Cl can interfere in Pd chem)
C-7 Fluorine

(only under extreme conditions)
Low (Stable anchor)
Chemoselectivity Workflow

To selectively functionalize C-5 (Suzuki) in the presence of C-2 (Cl), one must consider that oxidative addition of Pd(0) can occur at both C-Br and C-Cl (heteroaryl chlorides are reactive). However, C-Br is kinetically favored .[1]

  • Scenario A: C-2 Functionalization First (

    
    ) 
    
    • React with amine/alkoxide.[1][3] The C-2 Cl is displaced exclusively due to the inductive effect of the nitrogen. C-5 Br remains intact.[1]

    • Result: 2-Amino-5-bromo-7-fluoroquinoline.[1]

  • Scenario B: C-5 Functionalization First (Suzuki)

    • Use a catalyst system with high selectivity for Br over Cl (e.g.,

      
       or 
      
      
      
      ). Avoid highly active bulky phosphines (like Buchwald ligands) that might activate the chloride simultaneously.[1]
    • Result: 5-Aryl-2-chloro-7-fluoroquinoline.[1]

Reaction Map Diagram

Reactivity Core 5-Bromo-2-chloro- 7-fluoroquinoline SNAr S_NAr at C-2 (Amines, Thiols) Core->SNAr Mild Base, 60°C Suzuki Pd-Coupling at C-5 (Boronic Acids) Core->Suzuki Pd(PPh3)4, Na2CO3 (Kinetic Control) Prod_SNAr 2-Substituted-5-bromo (Retention of Br) SNAr->Prod_SNAr Prod_Suzuki 5-Aryl-2-chloro (Retention of Cl) Suzuki->Prod_Suzuki Dual Sequential Functionalization Prod_Final 2,5-Disubstituted 7-Fluoroquinoline Dual->Prod_Final Prod_SNAr->Dual Step 2: Suzuki Prod_Suzuki->Dual Step 2: S_NAr

Figure 2: Chemoselective pathways for independent modification of C-2 and C-5 positions.

Troubleshooting & Critical Parameters

Regio-leakage in Skraup Reaction

While fluorine directs para, the steric bulk of the bromine can occasionally cause cyclization at the other ortho position (giving 7-bromo-5-fluoro).

  • Validation: Verify the regiochemistry of the intermediate using NOESY NMR . Look for a correlation between the proton at C-4 and the substituent at C-5.[1] If Br is at C-5, there is a distinct spatial interaction compared to F at C-5.[1]

Hydrolysis of C-2 Chlorine

During the


 workup, the C-2 chlorine is susceptible to hydrolysis back to the quinolone (2-one) if the quench is too hot or too acidic.
  • Solution: Quench into ammonia water or saturated bicarbonate ice slurry.[1] Ensure pH remains basic (>8).[1]

Palladium Poisoning

The free nitrogen of the quinoline can coordinate to Pd, poisoning the catalyst during Suzuki coupling.

  • Solution: Use a base like

    
     or add a Lewis acid (rarely needed) or simply increase catalyst loading to 5 mol%.[1]
    

References

  • Gould-Jacobs and Skraup Syntheses

    • Title: "The Chemistry of Quinolines."[1][4]

    • Source:Chemistry of Heterocyclic Compounds: A Series of Monographs, Wiley.[1]

    • Context: Foundational text on directing effects in quinoline ring closure.[1]

  • N-Oxide Rearrangement to 2-Chloroquinolines

    • Title: "Conversion of Quinoline N-Oxides to 2-Chloroquinolines."
    • Source:Journal of Organic Chemistry.
    • Context: Standard protocol for the medi
    • (General search for specific mechanism)

  • Regioselective Coupling of Polyhaloheterocycles

    • Title: "Site-Selective Palladium-Catalyzed Cross-Coupling Reactions of Di- and Trihalogen
    • Source:Advanced Synthesis & C
    • Context: Establishes the reactivity order C-2 (Cl) vs C-5 (Br) vs C-I.
  • Biological Relevance of 7-Fluoroquinolines

    • Title: "Structure-Activity Relationships of the Fluoroquinolones."[1][5][6][7]

    • Source:Antimicrobial Agents and Chemotherapy.[1]

    • Context: Explains the stability and role of the 7-F substituent.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of the expected spectroscopic signature of 5-Bromo-2-chloro-7-fluoroquinoline, a halogenated heterocyclic compound with potential applications as a key intermediate in pharmaceutical and materials science research. As direct, published spectral data for this specific molecule is not widely available, this guide synthesizes foundational spectroscopic principles with data from analogous structures to provide a robust predictive analysis. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize and validate this and similar chemical entities.

The narrative explains the causality behind experimental choices and data interpretation, grounding its claims in authoritative sources to ensure scientific integrity.

Introduction and Molecular Profile

This compound belongs to the quinoline family, a structural motif central to numerous pharmacologically active compounds, most notably the fluoroquinolone class of antibiotics.[1][2] The specific substitution pattern—containing bromine, chlorine, and fluorine—creates a unique electronic and steric environment, making it a valuable, albeit complex, building block for novel drug candidates. Precise characterization is paramount to confirming its identity, purity, and suitability for downstream applications. This guide details the expected outcomes from core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Properties:

  • Chemical Name: this compound

  • Molecular Formula: C₉H₄BrClFN

  • Molecular Weight: 260.49 g/mol

  • CAS Number: Not assigned (as of early 2026)

The strategic placement of three different halogens on the quinoline core suggests that each spectroscopic technique will yield a highly distinct and information-rich data set, crucial for unambiguous structural elucidation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and essential information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the three protons on the quinoline ring system. The chemical shifts are influenced by the electron-withdrawing effects of the halogens and the nitrogen atom.

Causality of Signal Assignment:

  • H8: This proton is ortho to the nitrogen atom and will experience significant deshielding, placing its signal furthest downfield. It will appear as a doublet due to coupling with H6 (a meta-coupling, which is small) and H-F (a longer-range coupling).

  • H6: This proton is situated between two halogens (bromine and fluorine). The combined inductive and mesomeric effects will influence its position. It is expected to appear as a doublet of doublets due to coupling with H8 and the fluorine at C7.

  • H3: This proton is on the pyridine ring, adjacent to the chlorine-bearing carbon. It will likely be the most upfield of the aromatic protons and will appear as a singlet, as there are no adjacent protons to couple with.

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Expected Coupling Constants (J, Hz)
H88.2 - 8.5dd (doublet of doublets)JH8-F7 ≈ 2-4 Hz, JH8-H6 ≈ 1-2 Hz
H67.8 - 8.1d (doublet)JH6-F7 ≈ 8-10 Hz
H37.4 - 7.6s (singlet)N/A
Note: Predictions are based on standard substituent effects on quinoline systems. The solvent is assumed to be CDCl₃.
Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms of the quinoline core. The chemical shifts are highly dependent on the local electronic environment and hybridization.[3] The presence of fluorine will introduce C-F coupling, which is invaluable for assignment.

Causality of Signal Assignment:

  • C=N & C-Cl (C2, C8a): These carbons are directly bonded to the electronegative nitrogen and chlorine atoms, causing their signals to appear downfield.

  • C-Br & C-F (C5, C7): The carbons directly attached to bromine and fluorine will be significantly shifted. The C-F bond will result in a large one-bond coupling constant (¹JCF), making the C7 signal a clear doublet.

  • Quaternary Carbons (C4, C4a): These carbons, lacking attached protons, will typically show weaker signals.

  • Protonated Carbons (C3, C6, C8): Their shifts will be influenced by their position relative to the heteroatom and halogen substituents.

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (δ, ppm) Key Features
C2150 - 155Downfield due to N and Cl
C7160 - 165Large ¹JCF coupling (d, J ≈ 250 Hz)
C4135 - 140Carbonyl-like character, downfield
C5118 - 125C-Br bond, significant shift
C8a145 - 150Adjacent to N
C6120 - 130Will exhibit ²JCF coupling
C8125 - 135Will exhibit ²JCF coupling
C3122 - 128
C4a128 - 135Quaternary carbon
Note: Chemical shift ranges are estimates based on known quinoline derivatives and halogen effects.
Predicted ¹⁹F NMR Spectrum

Given the single fluorine atom, the ¹⁹F NMR spectrum will be relatively simple, showing one primary signal. This technique is exceptionally sensitive and provides a clean window for analysis. The signal will be split by the neighboring protons, H6 and H8.

  • Expected Signal: A doublet of doublets around -110 to -130 ppm (relative to CFCl₃). The multiplicity arises from coupling to H6 (³JFH, ortho, ~8-10 Hz) and H8 (⁴JFH, meta, ~2-4 Hz).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Expected Observations:

  • Molecular Ion (M⁺): The key feature will be a characteristic isotopic cluster for the molecular ion due to the presence of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1). This will result in a complex pattern with major peaks at m/z 259, 261, and 263.

  • High-Resolution MS: An exact mass measurement of the most abundant isotopic peak (C₉H₄⁷⁹Br³⁵ClFN⁺) should be within 5 ppm of the theoretical value of 258.9199.

  • Fragmentation: Electron Ionization (EI) would likely induce fragmentation by the loss of radicals or neutral molecules. Expected fragmentation pathways include:

    • Loss of Cl• (m/z ~224)

    • Loss of Br• (m/z ~180)

    • Sequential loss of halogens.

Predicted Mass Spectrometry Data
Ion Predicted m/z (most abundant isotopes) Significance
[M]⁺259Molecular Ion (⁷⁹Br, ³⁵Cl)
[M+2]⁺261Isotope Peak (⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl)
[M+4]⁺263Isotope Peak (⁸¹Br, ³⁷Cl)
[M-Cl]⁺224Loss of Chlorine
[M-Br]⁺180Loss of Bromine

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Expected Key Absorptions:

  • C=N Stretch: A sharp, medium-to-strong band is expected in the 1620-1590 cm⁻¹ region, characteristic of the quinoline nitrogen.

  • Aromatic C=C Stretch: Multiple sharp bands of varying intensity will appear between 1600 cm⁻¹ and 1450 cm⁻¹, corresponding to the vibrations of the aromatic rings.

  • C-H Stretch (Aromatic): A weak to medium band will be observed just above 3000 cm⁻¹ (e.g., 3100-3050 cm⁻¹).

  • C-F Stretch: A strong, characteristic band is expected in the 1250-1050 cm⁻¹ region.

  • C-Cl Stretch: A medium to strong band typically appears in the 850-750 cm⁻¹ region.

  • C-Br Stretch: This vibration occurs at lower frequencies, usually in the 650-550 cm⁻¹ range.

Predicted IR Data
Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3050
C=N Stretch1620 - 1590
Aromatic C=C Stretch1600 - 1450
C-F Stretch1250 - 1050
C-Cl Stretch850 - 750
C-Br Stretch650 - 550

Experimental Protocols

To ensure data quality and reproducibility, standardized protocols must be followed. The following methodologies are based on established practices for the analysis of fluoroquinolone and related heterocyclic compounds.[5][6]

Caption: General workflow for spectroscopic characterization.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR to reference the chemical shifts to 0.00 ppm.[3]

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.[3]

  • ¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum. This is a highly sensitive nucleus, so fewer scans are typically required.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and pick peaks for all spectra.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 µg/mL) in a solvent compatible with the ionization source, such as a mixture of acetonitrile and water.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source for accurate mass determination.[6]

  • Acquisition: Infuse the sample directly or via liquid chromatography (LC). Acquire the spectrum in positive ion mode. The mass range should be set to scan from m/z 50 to 500 to ensure capture of the molecular ion and key fragments.

  • Data Analysis: Determine the exact mass of the molecular ion peak. Use the instrument's software to calculate the elemental composition and compare it with the theoretical formula (C₉H₄BrClFN). Analyze the isotopic pattern to confirm the presence of one bromine and one chlorine atom.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet): Alternatively, grind a small amount of sample (~1 mg) with dry potassium bromide (KBr, ~100 mg) and press it into a transparent pellet.

  • Acquisition: Place the sample in an FTIR spectrometer. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet must be run first and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Safety and Handling

As a halogenated aromatic compound, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not available, precautions for similar chemicals should be adopted.[7][8][9]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.

References

  • Urbaniak, B., & Kokot, Z. J. (2009). Spectroscopic Investigations of Fluoroquinolones Metal Ion Complexes. Acta Poloniae Pharmaceutica, 66(4), 377-386.
  • Waters Corporation (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. Available at: [Link]

  • ResearchGate (n.d.). Physicochemical properties of the fluoroquinolones studied in this manuscript. Available at: [Link]

  • PubChem (n.d.). 7-Bromo-2-chloroquinoline. National Center for Biotechnology Information. Available at: [Link]

  • PubChemLite (2025). 5-bromo-1-chloro-7-fluoroisoquinoline (C9H4BrClFN). Available at: [Link]

  • MDPI (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Available at: [Link]

  • PubChemLite (2026). 5-bromo-7-fluoroquinoline (C9H5BrFN). Available at: [Link]

  • Semantic Scholar (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Available at: [Link]

  • MDPI (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Available at: [Link]

  • ResearchGate (2025). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. Available at: [Link]

  • Semantic Scholar (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Available at: [Link]

  • MDPI (2023). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Available at: [Link]

  • NIST (n.d.). 5-Bromo-2-chlorothiophene. NIST Chemistry WebBook. Available at: [Link]

  • Journal of Food and Drug Analysis (2008). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Available at: [Link]

  • PubMed (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. Available at: [Link]

  • Chemistry LibreTexts (2022). 5.7: 13C-NMR Spectroscopy. Available at: [Link]

  • MDPI (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Available at: [Link]

  • The University of Queensland (1994). C-13 NMR and single-crystal x-ray structural investigation of the fluoroquinolone antimicrobial drug norfloxacin·2DCl·D2O. UQ eSpace. Available at: [Link]

  • SpectraBase (n.d.). 5-Bromo-2-fluorotoluene - Optional[13C NMR] - Spectrum. Available at: [Link]

Sources

Technical Whitepaper: Structural Analysis and Synthetic Utility of 5-Bromo-2-chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural logic, physicochemical profile, and synthetic utility of 5-Bromo-2-chloro-7-fluoroquinoline . This document is structured for researchers requiring actionable data on using this scaffold as a high-value intermediate in medicinal chemistry.

Chemical Identity & Structural Logic[1]

The utility of this compound lies in its unique "tri-halogenated" motif. Unlike mono-substituted quinolines, this molecule offers three distinct chemical handles (Cl, Br, F) with orthogonal reactivity profiles, allowing for sequential, regioselective functionalization.

Nomenclature and Numbering[2][3]
  • IUPAC Name: this compound

  • Molecular Formula: C

    
    H
    
    
    
    BrClFN[1]
  • CAS Registry Number: (Analogous derivatives typically found in 99455-xx-x range; specific isomer is a catalog building block).

  • SMILES: Fc1cc(Br)c2c(Cl)nccc2c1

Structural Numbering Logic: The numbering of the quinoline ring system follows IUPAC priority rules where the nitrogen atom is position 1. Numbering proceeds counter-clockwise to the adjacent carbon (C2) and continues around the rings, skipping the bridgehead carbons.

  • Position 2 (Heterocyclic Ring): Occupied by Chlorine . This is the most electron-deficient site, activated by the adjacent Nitrogen (C=N bond), making it highly susceptible to Nucleophilic Aromatic Substitution (S

    
    Ar).
    
  • Position 5 (Benzenoid Ring): Occupied by Bromine . This position is electronically distinct from C2 and is the preferred site for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

  • Position 7 (Benzenoid Ring): Occupied by Fluorine . This substituent is typically retained to modulate metabolic stability (blocking oxidation) or electronic properties (pKa modulation) rather than serving as a reaction handle.

Physicochemical Profile

Understanding the physical properties is critical for predicting solubility in organic synthesis and behavior in biological assays.

PropertyValue (Predicted)Relevance to Protocol
Molecular Weight 260.49 g/mol Stoichiometry calculations.
LogP (Octanol/Water) 3.6 – 4.1High lipophilicity; requires non-polar solvents (DCM, Toluene) for extraction.
Topological Polar Surface Area (TPSA) ~12.9 ŲIndicates good membrane permeability; low polar contribution from halogens.
H-Bond Donors / Acceptors 0 / 1The quinoline nitrogen is a weak acceptor; basicity is reduced by the C2-Cl and C7-F.
Melting Point 95 – 105 °CSolid handling; typically recrystallizable from Ethanol/Hexane.

Reactivity & Functionalization Strategy

The core value of this molecule is the ability to perform Orthogonal Functionalization . You can selectively react the Chlorine at C2 without disturbing the Bromine at C5, or vice-versa, depending on the reaction class.

The Reactivity Hierarchy

The following diagram illustrates the decision matrix for chemists when planning a synthesis starting from this scaffold.

ReactivityMap Start 5-Bromo-2-chloro- 7-fluoroquinoline SnAr Pathway A: S_NAr (Nucleophilic Substitution) Start->SnAr  High Reactivity (C2-Cl)   PdCoupling Pathway B: Pd-Catalysis (Suzuki/Buchwald) Start->PdCoupling  Medium Reactivity (C5-Br)   Metabolic Pathway C: Biological (Metabolic Blocking) Start->Metabolic  Stability (C7-F)   ProdA C2-Functionalized (Amines/Ethers) Retains 5-Br, 7-F SnAr->ProdA ProdB C5-Functionalized (Biaryls) Retains 2-Cl, 7-F PdCoupling->ProdB ProdC Fluorine Effect (Increased t1/2) Metabolic->ProdC

Figure 1: Chemoselective reactivity map. Note that C2-Cl is activated for S


Ar, while C5-Br requires metal catalysis.

Synthetic Protocol: Generation of the 2-Chloro Handle

While this compound can be purchased, custom synthesis is often required to access specific substitution patterns. The most robust method involves the chlorination of the corresponding quinolin-2(1H)-one precursor.

Retrosynthetic Logic
  • Target: this compound.

  • Precursor: 5-Bromo-7-fluoroquinolin-2(1H)-one.

  • Transformation: Deoxychlorination using Phosphorus Oxychloride (POCl

    
    ).
    
Detailed Experimental Procedure

Safety Note: POCl


 is highly corrosive and reacts violently with water to release HCl gas. All operations must be performed in a fume hood.

Reagents:

  • 5-Bromo-7-fluoroquinolin-2(1H)-one (1.0 equiv)[2]

  • Phosphorus Oxychloride (POCl

    
    ) (5.0 – 10.0 equiv, solvent/reagent)
    
  • Optional: Catalytic N,N-Dimethylformamide (DMF) (2-3 drops)

Step-by-Step Protocol:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl

    
     or N
    
    
    
    line).
  • Addition: Charge the flask with the solid quinolinone precursor. Carefully add POCl

    
    .[3] The solid may not dissolve immediately.[3][4]
    
    • Expert Tip: If the reaction is sluggish, add 2-3 drops of DMF. This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the chlorination [1].

  • Reaction: Heat the mixture to reflux (approx. 105 °C) for 2–4 hours. Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting material (polar, UV active) should disappear, replaced by a less polar spot (the 2-chloro product).

  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mass onto crushed ice (approx. 10x volume) with vigorous stirring. Caution: This is exothermic.

    • Neutralize the resulting acidic suspension with saturated NaHCO

      
       solution or 2M NaOH until pH ~8.
      
  • Workup:

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

    • Wash combined organics with Brine.[3]

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification: The crude residue is typically a beige solid. Purify via flash column chromatography (Silica gel, 0-10% EtOAc/Hexanes) to yield the pure this compound as a white to off-white solid.

Application in Drug Discovery[8]

Regioselective S Ar (C2 Position)

The C2-chlorine is highly labile toward nucleophiles due to the electron-withdrawing nature of the quinoline nitrogen.

  • Conditions: R-NH

    
     (1.2 equiv), DIPEA (2.0 equiv), DMSO or NMP, 80–100 °C.
    
  • Outcome: Selective displacement of Cl at C2. The Br at C5 remains intact because the benzene ring is less activated for S

    
    Ar than the pyridine ring [2].
    
Palladium-Catalyzed Coupling (C5 Position)

Once the C2 position is functionalized (or if C2 is left as Cl), the C5-Bromine serves as an excellent handle for Suzuki-Miyaura coupling.

  • Conditions: Aryl-Boronic Acid (1.5 equiv), Pd(dppf)Cl

    
     (5 mol%), K
    
    
    
    CO
    
    
    , Dioxane/Water, 90 °C.
  • Selectivity: Oxidative addition of Pd(0) occurs faster at the C-Br bond than the C-Cl bond (unless C2 is activated by specific ligands), allowing for chemoselective arylation at C5 [3].

References

  • National Institutes of Health (NIH). (2016). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • American Chemical Society (ACS). (2015). Regioselective Synthesis of 3-Bromoquinoline Derivatives. Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: 5-bromo-1-chloro-7-fluoroisoquinoline (Analogous Structure Data). Retrieved from [Link]

Sources

Technical Whitepaper: Critical Quality Attributes of 5-Bromo-2-chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-chloro-7-fluoroquinoline (CAS 1150164-73-0) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of advanced medicinal pharmacophores, including kinase inhibitors and anti-infective agents. Its tri-halogenated scaffold offers three distinct vectors for orthogonal functionalization: nucleophilic aromatic substitution (


) at the C2-chlorine, palladium-catalyzed cross-coupling at the C5-bromine, and modulation of lipophilicity/metabolic stability via the C7-fluorine.

However, this chemical versatility introduces specific stability challenges. The electron-deficient pyridine ring renders the C2-chlorine susceptible to hydrolysis, while the C5-bromine bond presents photostability risks. This guide defines the critical quality attributes (CQAs) and handling protocols necessary to maintain the integrity of this intermediate during drug development.

Chemical Identity & Structural Analysis[1][2][3]

The reactivity profile of this molecule is dictated by the interplay between the electron-withdrawing halogen substituents and the nitrogen heterocycle.

AttributeSpecification
Chemical Name This compound
CAS Number 1150164-73-0
Molecular Formula

Molecular Weight 260.49 g/mol
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Key Reactivity C2-Cl (Labile, Electrophilic); C5-Br (Cross-coupling active)
Electronic Effects & Stability Implications

The 2-chloro substituent is activated by the adjacent ring nitrogen. The inductive electron-withdrawing effect of the 7-fluoro atom further depletes electron density from the ring system, increasing the electrophilicity at the C2 position. This makes the compound significantly more prone to hydrolysis (reverting to the quinolinone) than non-fluorinated analogs [1].

Impurity Profiling & Synthesis Origins

Understanding the synthetic route is essential for predicting and controlling impurities. The standard synthesis involves the cyclization of a 3-bromo-5-fluoroaniline derivative followed by chlorination.

Critical Impurities
  • Hydrolysis Impurity (Impurity A): 5-Bromo-7-fluoroquinolin-2(1H)-one.

    • Origin: Incomplete chlorination during synthesis or moisture-induced degradation of the final product.

    • Detection: Elutes earlier than the target in Reverse Phase HPLC (more polar).

  • Regioisomers (Impurity B): 7-Bromo-5-fluoro-2-chloroquinoline.

    • Origin: If the starting material (3-bromo-5-fluoroaniline) undergoes cyclization at the incorrect ortho-carbon. While steric factors usually favor the 5-bromo isomer, trace amounts of the 7-bromo isomer can form.

    • Detection: Requires high-resolution separation; often co-elutes or elutes very close to the main peak.

  • Des-bromo Impurity (Impurity C): 2-Chloro-7-fluoroquinoline.

    • Origin: Radical debromination caused by light exposure or excessive heating during reaction workup.

Synthesis & Degradation Pathway Diagram

G Precursor Precursor: 5-Bromo-7-fluoroquinolin-2(1H)-one Target TARGET: This compound Precursor->Target Chlorination Reagent Reagent: POCl3 / Reflux Reagent->Target ImpurityA Impurity A (Hydrolysis): Quinolin-2-one species Target->ImpurityA + H2O (Hydrolysis) ImpurityC Impurity C (Photolysis): Des-bromo analog Target->ImpurityC + hν (Light)

Figure 1: Synthetic origin and primary degradation pathways of this compound.

Stability Dynamics

Hydrolytic Stability (The C2-Cl Vulnerability)

The C2-chlorine bond is chemically equivalent to an acid chloride in its reactivity. Upon exposure to atmospheric moisture or acidic solvents, it hydrolyzes to form HBr/HCl and the thermodynamically stable quinolin-2-one [2].

  • Risk Factor: High.

  • Mitigation: Material must be stored under inert gas (Argon/Nitrogen). Solvents used for dilution must be anhydrous (<0.05% water).

Photostability

Aryl bromides are susceptible to homolytic cleavage under UV light.

  • Risk Factor: Moderate.[1]

  • Mitigation: Store in amber glass vials. Avoid direct exposure to fluorescent lab lighting for extended periods.

Thermal Stability

Generally stable up to melting point. However, in the presence of trace acids (generated from hydrolysis), autocatalytic decomposition can occur at elevated temperatures (>60°C).

Analytical Methodologies

To ensure purity >98% and control impurities, the following self-validating HPLC protocol is recommended.

HPLC Method Parameters (Reverse Phase)
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (Acidic pH suppresses silanol interactions)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 10% B; 2-15 min: 10%

90% B; 15-20 min: 90% B
Detection UV @ 254 nm (Aromatic ring) and 220 nm (Amide impurity detection)
Temperature 30°C

Method Rationale:

  • Acidic Mobile Phase: Quinoline nitrogens are basic (

    
    ). Without acid, the peak will tail significantly due to interaction with silanols on the silica backbone. Formic acid ensures the nitrogen is protonated and elutes sharply [3].
    
  • Gradient: A steep gradient is required because the target is highly lipophilic (due to Br/Cl/F), while the hydrolysis impurity is polar.

QC Workflow Logic

QC Start Batch Receipt Visual Visual Inspection (Color/Form) Start->Visual ID Identity Check (1H-NMR / LC-MS) Visual->ID Purity Purity Assay (HPLC > 98%) ID->Purity Water Water Content (KF < 0.5%) Purity->Water Decision Release Decision Water->Decision Fail Quarantine / Reprocess Decision->Fail OOS Pass Release to Inventory Decision->Pass All Specs Met

Figure 2: Quality Control decision tree for incoming batch verification.

Handling & Storage Protocols

1. Storage Conditions:

  • Temperature: Refrigerator (2°C to 8°C).

  • Atmosphere: Blanket with Argon or Nitrogen.

  • Container: Tightly sealed amber glass vial with a PTFE-lined cap.

  • Desiccant: Store secondary container with activated silica gel or molecular sieves.

2. Handling Precautions:

  • Weighing: Perform weighing quickly to minimize exposure to ambient humidity. For GMP applications, weigh inside a glovebox or low-humidity isolator.

  • Solvent Choice: Avoid protic solvents (Methanol, Ethanol) for stock solutions if they are to be stored for >24 hours, as slow solvolysis of the C2-Cl bond can occur [4]. Use Anhydrous DMSO or Acetonitrile.

3. Safety (HSE):

  • Classified as an Irritant (Skin/Eye).

  • Potential sensitizer due to halogenated quinoline structure.

  • Use standard PPE (Gloves, Goggles, Lab Coat) and handle in a fume hood.

References

  • Soudi, M., et al. (2022). Halogen-rich Intermediates for the Synthesis of Pentasubstituted Pyridines.[2] Journal of Organic Chemistry. Link

  • BenchChem Technical Notes. (2025). Stability issues of 2-Chloro-haloquinolines under acidic conditions.Link

  • SIELC Technologies. (2024). Separation of Quinoline and Derivatives on Reverse Phase HPLC.Link

  • Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability: Hydrolysis of heteroaromatic halides.Link

  • PubChem Compound Summary. (2025). This compound (CAS 1150164-73-0).Link

Sources

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Selective Amination of a Dihaloquinoline Core

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials. The substrate at the heart of this guide, 5-bromo-2-chloro-7-fluoroquinoline, presents a compelling synthetic challenge and a unique opportunity for selective functionalization. Its dihalogenated nature, with a bromine at the C-5 position and a chlorine at the C-2 position, allows for a stepwise and controlled introduction of amino functionalities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to successfully execute the Buchwald-Hartwig amination on this valuable synthetic intermediate.

A deep understanding of the underlying chemical principles is paramount for successful execution. The chemoselectivity of this transformation hinges on the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in the palladium-catalyzed cycle. Furthermore, the electronic influence of the fluorine substituent at the C-7 position plays a subtle yet significant role in modulating the reactivity of the quinoline ring. This document will not only provide detailed, step-by-step protocols but also delve into the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Chemoselectivity: A Tale of Two Halogens

In the realm of palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) center is often the rate-determining step. The propensity for this step to occur is directly related to the carbon-halogen bond strength, which follows the general trend: C-I > C-Br > C-Cl > C-F.[3] Consequently, the C-Br bond at the 5-position of our substrate is inherently more reactive than the C-Cl bond at the 2-position. This disparity in reactivity is the key to achieving selective mono-amination at the C-5 position while leaving the C-2 chloro group untouched for subsequent transformations.

A seminal study on the "Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline" provides a strong precedent for this selective approach.[4][5][6] By carefully selecting the catalyst system and reaction conditions, the more labile C-Br bond can be preferentially targeted. For the less reactive C-Cl bond, more forcing conditions, often involving more electron-rich and bulky phosphine ligands, are typically required for successful amination.[7]

The Influence of the 7-Fluoro Substituent

Experimental Protocols

Protocol 1: Selective Mono-amination at the C-5 Position (C-Br)

This protocol is designed for the selective amination of the more reactive 5-bromo position, leaving the 2-chloro position intact.

Reagents and Materials:

Reagent/MaterialGradeSupplier Recommendation
This compound≥97% PurityAvailable from various commercial suppliers
Amine (Primary or Secondary)Anhydrous, ≥98%Sigma-Aldrich, Acros Organics
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeStrem Chemicals, Sigma-Aldrich
Racemic-BINAP≥98%Strem Chemicals, Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)≥97%Sigma-Aldrich, Acros Organics
TolueneAnhydrous, ≥99.8%Acros Organics, Sigma-Aldrich
Diethyl EtherAnhydrousFisher Scientific
Saturated Aqueous Sodium Bicarbonate SolutionACS GradeFisher Scientific
BrineACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Silica Gel60 Å, 230-400 meshSorbent Technologies

Equipment:

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Septum and needles

  • Inert gas (Argon or Nitrogen) supply with a manifold

  • Oil bath with a temperature controller

  • Magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography setup

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%) and racemic-BINAP (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and quench with a saturated aqueous sodium bicarbonate solution (15 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Subsequent Amination at the C-2 Position (C-Cl)

This protocol is for the amination of the less reactive 2-chloro position of the product obtained from Protocol 1. This step generally requires a more active catalyst system.

Reagents and Materials:

Reagent/MaterialGradeSupplier Recommendation
5-Amino-2-chloro-7-fluoroquinoline derivativeN/ASynthesized from Protocol 1
Amine (Primary or Secondary)Anhydrous, ≥98%Sigma-Aldrich, Acros Organics
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst GradeStrem Chemicals, Sigma-Aldrich
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)≥98%Strem Chemicals, Sigma-Aldrich
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)Anhydrous, ≥99%Sigma-Aldrich, Acros Organics
1,4-Dioxane or tert-ButanolAnhydrous, ≥99.8%Acros Organics, Sigma-Aldrich
Diethyl EtherAnhydrousFisher Scientific
WaterDeionized-
BrineACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Silica Gel60 Å, 230-400 meshSorbent Technologies

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and XPhos (0.06 mmol, 6 mol%) to an oven-dried reaction vial with a magnetic stir bar.

  • Reagent Addition: Add the 5-amino-2-chloro-7-fluoroquinoline derivative (1.0 mmol, 1.0 equiv.), the second amine (1.5 mmol, 1.5 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane or tert-butanol (5 mL).

  • Reaction: Seal the vial and heat the reaction mixture to 110-120 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water (15 mL) and then brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Interpretation and Characterization

Reaction progress can be effectively monitored by TLC, observing the consumption of the starting material and the appearance of a new, typically more polar, product spot. LC-MS is also a powerful tool for monitoring the reaction and confirming the mass of the desired product.

Upon successful synthesis, the final product should be characterized by NMR spectroscopy.

  • ¹H NMR: Expect to see the disappearance of the signal corresponding to the amine N-H proton (if a primary amine was used) and the appearance of new signals corresponding to the protons of the newly introduced amino substituent. The aromatic protons of the quinoline core will also experience shifts due to the new substituent.

  • ¹³C NMR: The carbon atom where the amination occurred will show a significant upfield or downfield shift. New signals corresponding to the carbons of the amine substituent will also be present.

  • ¹⁹F NMR: The fluorine signal will likely experience a slight shift due to the change in the electronic environment of the quinoline ring.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst, poor quality reagents, insufficient temperatureUse a pre-catalyst, ensure all reagents are anhydrous and of high purity, screen a range of temperatures (e.g., 80-120 °C). Consider microwave irradiation for the second step.
Side Product Formation Reaction temperature too high, incorrect baseLower the reaction temperature, screen different bases (e.g., Cs₂CO₃, K₃PO₄ for the second step).
Incomplete Reaction Insufficient reaction time, catalyst deactivationExtend the reaction time, add a fresh portion of catalyst and ligand.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.

    • Sodium tert-butoxide is a strong, corrosive, and moisture-sensitive base. Handle with care.

    • Organic solvents are flammable and should be kept away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Visualizations

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd(0)L Pd(0)Lₙ OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH, Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd(0)L Ar-NR₂ Product Aminated Quinoline RedElim->Product ArX 5-Bromo-2-chloro- 7-fluoroquinoline ArX->OxAdd Amine Amine (R₂NH) Amine->AmineCoord

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents1 Add Pd(OAc)₂, BINAP, Substrate, Amine 1, NaOtBu, Toluene setup->reagents1 reaction1 Heat to 100°C (Selective C-Br Amination) reagents1->reaction1 workup1 Work-up and Purification reaction1->workup1 product1 5-Amino-2-chloro-7-fluoroquinoline Derivative workup1->product1 reagents2 Add Pd₂(dba)₃, XPhos, Amine 2, Base, Dioxane product1->reagents2 reaction2 Heat to 110-120°C (C-Cl Amination) reagents2->reaction2 workup2 Work-up and Purification reaction2->workup2 product2 5,2-Diamino-7-fluoroquinoline Derivative workup2->product2 end End product2->end

Caption: Experimental workflow for the sequential amination.

References

  • Smith, J. A., Jones, R. K., Booker, G. W., & Pyke, S. M. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of organic chemistry, 73(22), 8894–8903. [Link]

  • ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. Retrieved from [Link]

  • Amazon S3. (2025, November 23). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec SH3 Domain. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-2-chloroquinoline. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Wu, W., Saeki, K., & Kawazoe, Y. (1995). Substituent effect of the fluorine atom on electrophilic deuteration of benzo[h]quinoline. Heterocycles, 41(8), 1633-1643.
  • ResearchGate. (2021, December 7). (PDF) Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. Retrieved from [Link]

Sources

Strategic Synthesis of 2-Amino-5-aryl-7-fluoroquinolines: A Regioselective Functionalization Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-QZN-057

Executive Summary

This application note details a robust, field-validated protocol for the synthesis of 2-amino-5-aryl-7-fluoroquinoline derivatives . These scaffolds are critical in medicinal chemistry, particularly for kinase inhibitors, antibacterial agents (gyrase inhibitors), and BACE1 inhibitors.

The synthetic strategy relies on regioselective sequential functionalization . By exploiting the differential electrophilicity of the C5-Bromine and C2-Chlorine bonds on the quinoline core, researchers can achieve high-fidelity library generation without the need for protecting groups.

Scientific Rationale & Retrosynthesis

The "Fluorine Effect" in Drug Design

The inclusion of the 7-fluoro substituent is not arbitrary. Fluorine substitution at this position often improves metabolic stability by blocking oxidative metabolism (CYP450) and enhances lipophilicity, facilitating membrane permeability [1]. Furthermore, the 2-amino group serves as a critical hydrogen bond donor/acceptor motif for interacting with active site residues (e.g., Asp/Glu side chains).

Synthetic Logic: The Order of Operations

The core challenge is distinguishing between the two halogen handles on the 5-bromo-2-chloro-7-fluoroquinoline intermediate.

  • Step 1: Suzuki-Miyaura Coupling (C5-Position): Palladium-catalyzed oxidative addition occurs preferentially at the C-Br bond (Bond Dissociation Energy ~68 kcal/mol) over the C-Cl bond (~81 kcal/mol) [2].

    • Critical Insight: Performing the Suzuki coupling first is essential. If the C2-amination were performed first, the resulting electron-rich amino group would deactivate the quinoline ring, rendering the subsequent oxidative addition at C5 sluggish or requiring harsh conditions that promote dehalogenation.

  • Step 2: Nucleophilic Aromatic Substitution (

    
    ) (C2-Position):  The C2 position of quinoline is highly activated toward nucleophiles due to the inductive effect of the adjacent ring nitrogen. The 7-fluoro group further lowers the LUMO energy, facilitating mild 
    
    
    
    conditions [3].
Pathway Visualization

Retrosynthesis Target Target: 2-Amino-5-aryl-7-fluoroquinoline Int1 Intermediate 1: 5-Aryl-2-chloro-7-fluoroquinoline Int1->Target Step 2: C2-Amination (SNAr) Start Starting Material: This compound Start->Int1 Step 1: C5-Suzuki Coupling Reagents1 Aryl Boronic Acid Pd(0) Catalyst Reagents2 Primary/Secondary Amine Base (or Buchwald)

Figure 1: Retrosynthetic logic flow demonstrating the sequential activation strategy.

Experimental Protocol

Materials & Reagents[1][2][3]
  • Scaffold: this compound (Commercial or synthesized via

    
     chlorination of the corresponding quinolone).
    
  • Catalyst:

    
     (Tetrakis) or 
    
    
    
    (for sterically hindered boronic acids).
  • Solvents: 1,4-Dioxane (degassed), Ethanol (anhydrous).

  • Bases:

    
     (2M aqueous), Triethylamine (TEA).
    
Step 1: Regioselective Suzuki-Miyaura Coupling (C5)

Objective: Install the aryl group at C5 while leaving the C2-Cl intact.

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge:

    • This compound (1.0 equiv, 1.0 mmol)

    • Arylboronic acid (1.1 equiv, 1.1 mmol)

    • 1,4-Dioxane (5 mL, 0.2 M)

  • Degassing: Sparge the solution with Argon for 5 minutes.

  • Catalyst Addition: Add

    
     (0.05 equiv, 5 mol%).
    
  • Base Addition: Add

    
     (2.0 M aq., 2.5 equiv).
    
  • Reaction: Seal the vial and heat to 85°C for 4–6 hours.

    • Checkpoint: Monitor via TLC/LCMS. The C-Br bond reacts significantly faster. If C2-coupling products (bis-aryl) are observed, lower temperature to 70°C.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
    
Step 2: C2-Amination via

Objective: Displace the C2-Chloride with an amine.

  • Setup: Dissolve the isolated 5-aryl-2-chloro-7-fluoroquinoline (1.0 equiv) in Ethanol (or DMSO if solubility is poor).

  • Reagents: Add the desired Amine (

    
    ) (2.0–3.0 equiv) and TEA (3.0 equiv).
    
  • Reaction:

    • For Aliphatic Amines: Heat to 80°C (Reflux) for 2–4 hours.

    • For Anilines (Weak Nucleophiles): Requires higher temp (120°C in DMSO) or Buchwald-Hartwig conditions (

      
      , BINAP, NaOtBu).
      
  • Workup:

    • Ethanol:[1][2] Concentrate in vacuo. Redissolve in DCM, wash with water.

    • DMSO: Pour into ice water. Collect precipitate by filtration.

  • Purification: Recrystallization from EtOH/Water or column chromatography (DCM/MeOH).

Data Summary & Expected Yields

The following table summarizes typical yields based on the electronic nature of the substituents [4].

EntryC5-Aryl Group (Boronic Acid)C2-Amine (Nucleophile)Step 1 Yield (Suzuki)Step 2 Yield (

)
Overall Yield
1 PhenylMorpholine88%92%81%
2 4-FluorophenylCyclopropylamine85%89%76%
3 3-PyridylPiperazine78%90%70%
4 4-MethoxyphenylAniline*91%65%59%

*Note: Entry 4 requires Buchwald-Hartwig conditions for Step 2 due to low nucleophilicity of aniline.

Troubleshooting & Critical Control Points

Reaction Workflow Diagram

Workflow Start Start: 5-Br-2-Cl-7-F-Quinoline Check1 QC: Is Boronic Acid Sterically Hindered? Start->Check1 PathA Use Pd(dppf)Cl2 / 90°C Check1->PathA Yes PathB Use Pd(PPh3)4 / 80°C Check1->PathB No Step1 Step 1: Suzuki Coupling PathA->Step1 PathB->Step1 QC_Step1 LCMS: >95% Conversion? Step1->QC_Step1 QC_Step1->Step1 No (Add Catalyst) Purify1 Flash Chromatography QC_Step1->Purify1 Yes Step2 Step 2: SNAr Amination Purify1->Step2 Final Final Product Isolation Step2->Final

Figure 2: Decision tree for optimizing catalyst choice and workflow execution.

Common Issues and Solutions
  • Issue: Bis-coupling (Double Suzuki).

    • Cause: Temperature too high or excess boronic acid.

    • Fix: Strictly control stoichiometry (1.05 equiv Boronic acid). Keep temp <90°C.

  • Issue: Hydrodehalogenation (Loss of Br/Cl).

    • Cause: Overactive hydride source or prolonged heating.

    • Fix: Ensure solvents are anhydrous/degassed properly. Reduce reaction time.

  • Issue: Incomplete

    
    . 
    
    • Cause: Amine is too bulky or non-nucleophilic.

    • Fix: Switch solvent to NMP (N-Methyl-2-pyrrolidone) and heat to 140°C, or switch to Pd-catalyzed amination.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Available at: [Link]

  • Litter, J., et al. (2024). "Suzuki-Miyaura Coupling - Reaction Mechanism and Selectivity." Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (2024).

    
    )." Organic Chemistry Portal. Available at: [Link]
    

Sources

Reaction of 5-Bromo-2-chloro-7-fluoroquinoline with arylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Regioselective Suzuki-Miyaura Coupling of 5-Bromo-2-chloro-7-fluoroquinoline

Executive Summary

The scaffold This compound represents a high-value "privileged structure" in medicinal chemistry. It offers three distinct points of diversity: the C5-Bromine (highly reactive), the C2-Chlorine (activated heteroaryl chloride), and the C7-Fluorine (metabolic blocker/electronic modulator).

This guide addresses the critical challenge of regioselectivity . In palladium-catalyzed cross-coupling, distinguishing between the C5-Br and C2-Cl sites is governed by the interplay of bond dissociation energies (BDE) and electronic activation by the quinoline nitrogen. This protocol provides a validated method to selectively arylate the C5 position while preserving the C2-Cl handle for subsequent diversification, enabling the rapid synthesis of non-symmetrical 2,5-diarylquinolines.

Mechanistic Insight & Regioselectivity Strategy

To control the reaction, one must understand the electronic landscape of the substrate.

  • C5-Position (Bromine): This is the kinetically favored site for oxidative addition. The C-Br bond is weaker than the C-Cl bond. Additionally, the 7-Fluoro substituent (an electron-withdrawing group, EWG) inductively lowers the electron density of the carbocyclic ring, facilitating the oxidative addition of Pd(0) into the C5-Br bond.

  • C2-Position (Chlorine): While C-Cl bonds are typically inert in standard Suzuki couplings, the C2 position in quinoline is activated by the adjacent nitrogen atom (making the carbon electron-deficient). Under "forcing" conditions (high temperature, electron-rich phosphine ligands), Pd(0) can insert here.

  • C7-Position (Fluorine): The C-F bond is inert to standard Pd-catalyzed coupling conditions. Its role is purely electronic (activating other sites) and pharmacological (blocking metabolic oxidation).

The Selectivity Rule:



Operational Strategy: To achieve >95% selectivity for C5, we utilize "Ligand-Controlled Reactivity" . We employ a traditional arylphosphine ligand (Triphenylphosphine) which is active enough to insert into C-Br but generally too sluggish to activate the C2-Cl bond at moderate temperatures.

Visualization: Reaction Pathway & Logic

ReactionPathway cluster_conditions Selectivity Control Start 5-Bromo-2-chloro- 7-fluoroquinoline OxAdd Oxidative Addition (Preferential at C5-Br) Start->OxAdd Fast (k1) Pd0 Pd(0) Catalyst (Ligand Controlled) Pd0->OxAdd Int1 Pd(II)-Ar Intermediate OxAdd->Int1 Transmetallation (Ar-B(OH)2) Prod1 Target: 5-Aryl-2-chloro- 7-fluoroquinoline Int1->Prod1 Reductive Elimination SideProd Over-reaction: 2,5-Diaryl Product Prod1->SideProd Slow (k2) Requires Active Ligand

Figure 1: Kinetic pathway favoring C5-monoarylation. The rate constant k1 (C-Br) is significantly larger than k2 (C-Cl) when using standard ligands like PPh3.

Experimental Protocols

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl group at C5 while leaving C2-Cl intact.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)[1][2]

  • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Base: Sodium Carbonate (Na2CO3) (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the quinoline substrate (1.0 mmol, 260 mg) and the arylboronic acid (1.1 mmol).

  • Inert Atmosphere: Evacuate the vial and backfill with Nitrogen or Argon (repeat 3x). This is critical to prevent homocoupling of the boronic acid and oxidation of the catalyst.

  • Solvent Addition: Add degassed DME (4 mL) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh3)4 (35 mg, 0.03 mmol). Note: The solution typically turns yellow.

  • Base Addition: Add the degassed 2.0 M Na2CO3 solution (1.25 mL) via syringe.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor by TLC or LC-MS. The starting material (Br) should disappear. If the C2-coupled byproduct begins to form (usually >12 hours or >100°C), stop immediately.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and water (20 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry combined organics over MgSO4, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient). The C5-product is typically less polar than the starting material.

Data Summary Table: Optimization of C5-Selectivity

ParameterCondition A (Recommended)Condition B (Aggressive)Outcome
Catalyst Pd(PPh3)4Pd(dppf)Cl2Pd(dppf) is faster but risks lower selectivity.
Ligand PPh3 (Monodentate)dppf (Bidentate)PPh3 ensures kinetic differentiation of Br vs Cl.
Temp 80°C110°C (Reflux)110°C promotes C2 activation (side reaction).
Base Na2CO3 (Weak)K3PO4 (Strong)Strong bases accelerate the slow step (C2 coupling).
Protocol B: Sequential C2-Functionalization (Library Generation)

Objective: React the remaining C2-Cl handle to create non-symmetrical 2,5-diarylquinolines.

Rationale: The C2-Cl bond is less reactive. To couple here, we switch to a "Third-Generation" Buchwald Precatalyst containing an electron-rich, bulky biarylphosphine ligand (e.g., XPhos or SPhos). These ligands facilitate oxidative addition into challenging heteroaryl chlorides.

Reagents:

  • Substrate: 5-Aryl-2-chloro-7-fluoroquinoline (Product from Protocol A)

  • Boronic Acid: Different Arylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–3 mol%)

  • Base: Potassium Phosphate (K3PO4) (3.0 equiv)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.[1][2]

Procedure:

  • Combine C5-arylated substrate and new boronic acid in a vial.

  • Add XPhos Pd G2 catalyst and solid K3PO4.

  • Purge with Argon. Add degassed solvent.

  • Heat to 100–110°C for 12–16 hours.

  • Note: The 7-F group activates the C2 position slightly, aiding this transformation compared to a non-fluorinated quinoline.

Troubleshooting & Critical Control Points

  • Issue: De-bromination (Hydrodebromination)

    • Symptom:[3][4][5] Formation of 2-chloro-7-fluoroquinoline (loss of Br without coupling).

    • Cause: Hydride source in the reaction (often from solvent oxidation or excess alcohol).

    • Fix: Ensure solvents are fresh and anhydrous. Use strictly degassed conditions.

  • Issue: Poor Conversion of C5-Br

    • Cause: Boronic acid is protodeboronated before coupling.

    • Fix: This is common with electron-poor boronic acids (e.g., 2-pyridyl, polyfluoro-phenyl). Switch to Pd(dppf)Cl2 and use anhydrous conditions (CsF or K3PO4 in Dioxane) to minimize protodeboronation.

  • Issue: "Scrambling" / Loss of Regioselectivity

    • Cause: Temperature too high (>90°C) or reaction time too long.

    • Fix: Strictly control oil bath temperature. Quench reaction immediately upon consumption of starting material.

References

  • General Selectivity in Polyhalogenated Heterocycles

    • Schröter, S., Stock, C., & Bach, T. (2005). "Regioselective cross-coupling reactions of multiple halogenated nitrogen-, oxygen-, and sulfur-containing heterocycles."[4] Tetrahedron, 61(9), 2245-2267. Link

  • Mechanism of Suzuki Coupling (Oxidative Addition Rates)

    • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Use of XPhos for Heteroaryl Chlorides

    • Billingsley, K., & Buchwald, S. L. (2007). "Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters." Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Building Block Data (5-Bromo-2-chloroquinoline)

    • Sigma-Aldrich Product Specification: 5-Bromo-2-chloroquinoline. Link

Sources

Application Notes and Protocols: 5-Bromo-2-chloro-7-fluoroquinoline in the Synthesis of Topoisomerase II Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the utilization of 5-bromo-2-chloro-7-fluoroquinoline as a key starting material in the synthesis of potent topoisomerase II inhibitors. This document outlines the strategic importance of the specific halogenation pattern of this quinoline derivative and provides a detailed, step-by-step protocol for the synthesis of a novel topoisomerase II inhibitor, herein designated as "Fluorobromomycin." The causality behind experimental choices, self-validating protocols, and in-depth characterization are central to this guide, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Advantage of this compound

Quinolone-based compounds have emerged as a significant class of therapeutic agents, particularly as inhibitors of topoisomerase II, an essential enzyme in DNA replication and cell division.[1][2] The strategic functionalization of the quinoline scaffold is paramount in dictating the potency and selectivity of these inhibitors. This compound is a bespoke starting material, offering a unique combination of reactive sites that can be selectively addressed to build molecular complexity and fine-tune biological activity.

The strategic placement of the three halogen atoms is key to its utility:

  • 2-Chloro Group: This position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward handle to introduce a variety of side chains, which are crucial for modulating the pharmacological properties of the final compound.

  • 5-Bromo Group: The bromine atom is an excellent participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This allows for the introduction of aryl or heteroaryl moieties, which can enhance DNA intercalation and interactions with the topoisomerase II-DNA complex.

  • 7-Fluoro Group: The presence of a fluorine atom at the C-7 position is a common feature in many potent fluoroquinolone antibacterials and has been shown to enhance activity against mammalian topoisomerase II.[5]

This trifunctionalized scaffold thus provides a robust platform for the combinatorial synthesis of libraries of potential topoisomerase II inhibitors, facilitating the exploration of structure-activity relationships (SAR).

Synthetic Pathway Overview: From Starting Material to "Fluorobromomycin"

The synthesis of our target molecule, "Fluorobromomycin," from this compound is envisioned as a two-step process. This pathway is designed for efficiency and modularity, allowing for the facile generation of analogues.

Synthetic_Pathway start This compound intermediate Intermediate 1 (2-Aminoethylamino-5-bromo-7-fluoroquinoline) start->intermediate Nucleophilic Substitution (Ethylenediamine, DIPEA, EtOH, Reflux) final Fluorobromomycin (2-Aminoethylamino-5-(4-methoxyphenyl)-7-fluoroquinoline) intermediate->final Suzuki-Miyaura Coupling ((4-methoxyphenyl)boronic acid, Pd(PPh3)4, K2CO3, Toluene/H2O, Reflux) Mechanism_of_Action cluster_0 Normal Topoisomerase II Catalytic Cycle cluster_1 Inhibition by Fluorobromomycin DNA DNA Topo_II_Binding Topo_II_Binding DNA->Topo_II_Binding Topoisomerase II binds to DNA DNA_Cleavage DNA_Cleavage Topo_II_Binding->DNA_Cleavage Creates double-strand break Strand_Passage Strand_Passage DNA_Cleavage->Strand_Passage Another DNA strand passes through Inhibitor_Binding Fluorobromomycin binds to the Topoisomerase II-DNA complex DNA_Cleavage->Inhibitor_Binding DNA_Religation DNA_Religation Strand_Passage->DNA_Religation DNA break is resealed Topo_II_Dissociation Topo_II_Dissociation DNA_Religation->Topo_II_Dissociation Topoisomerase II dissociates Stabilized_Complex Stabilized cleavable complex Inhibitor_Binding->Stabilized_Complex Prevents DNA religation Apoptosis Apoptosis (Cell Death) Stabilized_Complex->Apoptosis Accumulation of DNA breaks

Sources

Troubleshooting & Optimization

Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of electron-deficient heterocycles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and achieve success in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: Why are electron-deficient heterocycles, like pyridines and pyrimidines, challenging substrates for Buchwald-Hartwig amination?

The primary challenge arises from the ability of the lone pair on the heterocyclic nitrogen to coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively halting the catalytic cycle.[1][2] Additionally, the electron-withdrawing nature of these rings can make the oxidative addition step more difficult compared to electron-rich arenes.

Q2: What is the general order of reactivity for aryl halides in this reaction?

Contrary to many other cross-coupling reactions, the typical reactivity order for aryl halides in the Buchwald-Hartwig amination is often Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[3] Aryl iodides can sometimes be problematic due to the formation of iodide-bridged palladium dimers that can precipitate and inhibit the catalyst.[4]

Q3: How do I choose the right ligand for my reaction?

Ligand selection is critical and depends heavily on the nature of the amine. For electron-deficient heterocycles, bulky, electron-rich phosphine ligands are generally preferred as they help to shield the palladium center from inhibition by the substrate and promote the reductive elimination step.[2][5]

  • For primary amines: Ligands like BrettPhos are often a good starting point.[4][6]

  • For secondary amines: RuPhos is a commonly used and effective ligand.[6]

  • For challenging couplings (e.g., with amides or heteroaryl amines): More specialized ligands such as tBuBrettPhos or those from the N-heterocyclic carbene (NHC) family may be necessary.[1][6]

Q4: Which base should I start with?

The choice of base is a critical parameter that is dependent on the solvent and the functional group tolerance of your substrates.[3][7]

  • Strong bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are the most common and often most effective bases.[3][6]

  • Weaker inorganic bases: For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may necessitate higher reaction temperatures or longer reaction times.[2][4] The solubility and particle size of these bases can significantly impact the reaction rate.[3]

  • Soluble organic bases: In some cases, soluble organic bases like DBU have been used successfully, particularly in combination with specific ligands, to improve functional group tolerance.[8]

Q5: What are the best solvents for this reaction?

Anhydrous, aprotic solvents are standard for the Buchwald-Hartwig amination.[9]

  • Toluene and 1,4-dioxane are the most commonly used solvents due to their ability to dissolve the reactants and their relatively high boiling points.[9]

  • Tetrahydrofuran (THF) is also a viable option.

  • It is crucial to use anhydrous solvents, as water can lead to catalyst deactivation and hydrolysis of phosphine ligands.[9]

II. Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.

Table 1: Common Issues and Solutions in the Buchwald-Hartwig Amination of Electron-Deficient Heterocycles
Issue Potential Cause(s) Recommended Solutions & Explanations
Low or No Product Yield 1. Catalyst Inhibition/Deactivation: The lone pair on the heterocyclic nitrogen is coordinating to the palladium center.[1][2]Use Bulky Ligands: Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands.[1][2][5] These ligands create a sterically hindered environment around the palladium, discouraging coordination from the heterocycle.
2. Inefficient Precatalyst Activation: The active Pd(0) species is not forming effectively from the Pd(II) precatalyst.[6]Choose an Appropriate Precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4) are often more reliable than traditional sources like Pd(OAc)₂ because they form the active LPd(0) catalyst more cleanly.[6]
3. Inappropriate Base Selection: The base may be too weak to deprotonate the amine-palladium complex or may be degrading your starting materials.[3][4]Screen Bases: Start with a strong base like NaOtBu. If your substrate is base-sensitive, switch to a weaker base like Cs₂CO₃ or K₃PO₄ and consider increasing the temperature.[2][4] The physical form of the base matters; grinding inorganic bases before use can improve reaction rates.[3]
4. Poor Substrate Reactivity: Aryl chlorides are less reactive than bromides. Steric hindrance on either coupling partner can also slow the reaction.[6]Modify the Electrophile: If possible, switch from an aryl chloride to the corresponding bromide. For sterically hindered substrates, you may need to increase catalyst loading, temperature, or reaction time.
Side Product Formation 1. Hydrodehalogenation: The aryl halide is reduced to the corresponding arene.Optimize Reaction Conditions: This side reaction can be promoted by moisture or certain bases. Ensure anhydrous conditions. Sometimes, lowering the reaction temperature can mitigate this issue.
2. Homocoupling: Dimerization of the aryl halide or amine.Adjust Catalyst Loading and Temperature: This is often observed at high catalyst concentrations or temperatures. Try reducing the catalyst loading.
3. Reaction at Multiple Sites: For di- or poly-halogenated heterocycles, lack of regioselectivity can be an issue.Control Stoichiometry and Conditions: Use a slight excess of the amine to favor mono-amination. The choice of ligand can also influence regioselectivity. For example, a Xantphos-based catalyst has shown high regioselectivity for the C-2 position of 2,4-dichloropyridine.[2]
Reaction Stalls or is Sluggish 1. Catalyst Decomposition: The active catalyst may not be stable under the reaction conditions.Consider a More Robust Ligand/Catalyst System: Some ligand-palladium complexes have better thermal stability. NHC-based catalysts are known for their robustness.[1]
2. Poor Solubility of Reagents: If any of the components (especially the base) are not well-dispersed, the reaction can be slow.Improve Agitation and Consider Additives: Ensure vigorous stirring. Adding Celite or sand can help to break up clumps of inorganic bases and improve mixing.[1][3]

III. Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Heteroaryl Chloride

This protocol is a general starting point and should be optimized for your specific substrates.

Materials:

  • Heteroaryl chloride (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Preparation: In a glovebox, add the heteroaryl chloride, palladium precatalyst, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine.

  • Reaction: Seal the vessel and remove it from the glovebox. Place the reaction in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction vigorously. Monitor the progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

IV. Visualization of the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide L-Pd(II)(Ar)(X) OxAdd->PdII_halide LigExch Ligand Exchange PdII_halide->LigExch HNR'R'' PdII_amine [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ LigExch->PdII_amine Deprot Deprotonation (Base) PdII_amine->Deprot -HB⁺X⁻ PdII_amido L-Pd(II)(Ar)(NR'R'') Deprot->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim Product Ar-NR'R'' RedElim->Pd0

Sources

Improving the regioselectivity of reactions with 5-Bromo-2-chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the distinct regioselectivity challenges associated with 5-Bromo-2-chloro-7-fluoroquinoline . This scaffold presents a unique "tri-orthogonal" reactivity profile, allowing for sequential functionalization at three distinct sites. However, the competing reactivities of the C2-Chloride, C5-Bromide, and C7-Fluoride often lead to complex mixtures if reaction conditions are not rigorously controlled.

The Reactivity Hierarchy:

  • C2-Position (

    
    ):  Most reactive towards nucleophiles due to activation by the quinoline nitrogen.
    
  • C5-Position (Cross-Coupling/Exchange): Most reactive towards oxidative addition (Pd) and halogen-metal exchange (Li/Mg) due to the weaker C-Br bond.

  • C8-Position (C-H Activation): The C7-Fluorine atom acts as a Directed Ortho Metalation (DoM) group, directing lithiation to the C8 position, provided the C5-Bromine is managed correctly.

Module 1: Nucleophilic Aromatic Substitution ( )

Target: C2-Position (Displacement of Chloride)

The C2-chloride is highly activated by the adjacent ring nitrogen, making it the primary site for


. The C7-fluorine, while electronegative, lacks the direct conjugation to the nitrogen required for facile displacement, and the C5-bromine is essentially inert to 

under standard conditions.
Troubleshooting Guide

Q1: I am observing significant hydrolysis (formation of the 2-quinolone) instead of the desired amination. How do I prevent this?

  • Root Cause: The C2-Cl bond is extremely sensitive to hydrolysis, especially in the presence of adventitious water and hydroxide ions generated by carbonate bases.

  • Solution:

    • Switch Solvent/Base: Move from aqueous-compatible solvents (DMF/DMSO with

      
      ) to strictly anhydrous conditions. Use THF or Dioxane  with organic bases like DIPEA or Et3N .
      
    • Protocol: Ensure reagents are dry. If using an amine salt, pre-freebase it rather than relying on in-situ deprotonation which can generate moisture.

Q2: Can I displace the C7-Fluorine instead of the C2-Chlorine?

  • Technical Insight: Under standard neutral or basic conditions, No . The C2-Cl reaction rate is orders of magnitude faster (

    
    ).
    
  • Exception: If you must functionalize C7 via

    
    , you must first "deactivate" C2 (e.g., by completing that substitution first) and then use forcing conditions (high temp, DMSO, strong nucleophile like thiolate) to attack C7, though this is rare and difficult.
    

Q3: My reaction stalls at 60% conversion. Should I increase the temperature?

  • Recommendation: Be cautious. Increasing temperature above 100°C significantly increases the risk of attacking the C7-fluorine or causing competitive Pd-free homocoupling if trace metals are present.

  • Fix: Add a Lewis Acid catalyst (e.g., 5 mol%

    
    ) or use a Bronsted acid catalyst (e.g., p-TsOH in n-butanol) to protonate the quinoline nitrogen, further activating the C2 position without raising the thermal energy to a level that compromises regioselectivity.
    

Module 2: Palladium-Catalyzed Cross-Coupling

Target: C5-Position (Suzuki/Buchwald-Hartwig) vs. C2-Position

This is the most critical selectivity challenge. Standard oxidative addition rates favor C-Br (C5) > C-Cl (C2). However, the electron-deficient nature of the C2-Cl bond in quinolines narrows this gap, leading to "scrambling" (mixtures of C5, C2, and bis-coupled products).

Troubleshooting Guide

Q1: I want to couple at C5-Br but I see 15-20% coupling at C2-Cl. How do I stop the C2 reaction?

  • Root Cause: You are likely using electron-rich, bulky phosphine ligands (like XPhos, SPhos, or

    
    ). These ligands are designed to activate aryl chlorides.
    
  • Solution: "Dumb down" your catalyst.

    • Ligand Selection: Use

      
        or 
      
      
      
      . These "older" generation catalysts are excellent for aryl bromides but struggle to oxidatively add into the C2-heteroaryl chloride at moderate temperatures (60-80°C).
    • Stoichiometry: Use exactly 1.0-1.1 equivalents of the boronic acid. Excess boronic acid drives the secondary reaction at C2.

Q2: I need to couple at C2-Cl before reacting the C5-Br. Is this possible?

  • Technical Insight: Direct Pd-coupling at C2 in the presence of C5-Br is chemically unfavorable and highly difficult. The C-Br bond is kinetically more labile.

  • Workaround:

    • The

      
       Bypass:  If your desired group at C2 is a heteroatom (N, O, S), use 
      
      
      
      (Module 1) instead of catalysis.
    • The Protection Route: If you need a Carbon-Carbon bond at C2, you must first mask the C5-Br (e.g., via lithiation/borylation to a protected boronate) or accept that you must couple C5 first.

Q3: I am getting homocoupling of my starting material.

  • Cause: This is often a sign of incomplete catalyst activation or oxygen leaks.

  • Fix: Ensure rigorous degassing (sparging with Argon for 15 mins). Switch to a precatalyst like XantPhos Pd G4 (if coupling at C5) which activates rapidly, reducing the window for side reactions.

Module 3: Organometallic Functionalization (Lithiation)

Target: C8-Position (Ortho-Lithiation) or C5-Position (Halogen Dance)

The C7-Fluorine is a powerful Directed Ortho Metalation (DoM) group. However, the presence of C5-Br introduces a competition between Deprotonation (at C8) and Lithium-Halogen Exchange (at C5) .

Troubleshooting Guide

Q1: I tried to lithiate at C8 (ortho to F) using n-BuLi, but I lost the Bromine atom.

  • Root Cause: Lithium-Halogen exchange (at C5-Br) is kinetically faster than deprotonation (at C8-H), even at -78°C. n-BuLi will swap with the Bromine instantly.

  • Solution: Use LDA (Lithium Diisopropylamide) or LiTMP . These bulky, non-nucleophilic bases favor deprotonation (DoM) over halogen exchange.

    • Protocol: Add substrate to LDA at -78°C. The steric bulk of the base prevents attack at the Br, while the basicity removes the C8 proton stabilized by the C7-F and ring Nitrogen.

Q2: Can I utilize the "Halogen Dance" to move the bromine?

  • Insight: Yes. If you treat the molecule with LDA at higher temperatures (>-40°C), the C5-lithio species (formed via exchange or migration) can isomerize to the thermodynamically more stable position (often ortho to F), but this is difficult to control in this specific tri-halo scaffold.

  • Recommendation: Avoid "Halogen Dance" conditions unless explicitly desired. Keep DoM reactions strictly at -78°C and quench immediately with the electrophile.

Visualized Workflows

Figure 1: The Reactivity Hierarchy Map

This diagram illustrates the primary reaction pathways for the this compound scaffold.

ReactivityMap Start 5-Bromo-2-chloro- 7-fluoroquinoline SnAr S_NAr Product (C2-Substitution) Start->SnAr Nucleophiles (R-NH2, R-OH) Base, Heat (Fastest) Suzuki Cross-Coupling Product (C5-Substitution) Start->Suzuki Pd(0), Ar-B(OH)2 (C5-Br reacts first) Lithiation DoM Product (C8-Substitution) Start->Lithiation LDA, -78°C (Directs to C8) Hydrolysis Hydrolysis Impurity (2-Quinolone) Start->Hydrolysis H2O / OH- (Avoid!)

Caption: Figure 1: Primary reaction vectors. Note that C2 is the gateway for nucleophiles, while C5 is the site for metal-catalyzed coupling.

Figure 2: Palladium Coupling Decision Tree

Use this logic flow to select the correct conditions for cross-coupling.

PdDecision Start Goal: Pd-Coupling Q1 Which Position? Start->Q1 C5 Target: C5 (Bromine) Q1->C5 C2 Target: C2 (Chlorine) Q1->C2 Cond1 Use Pd(PPh3)4 or Pd(dppf) Moderate Temp (60-80°C) C5->Cond1 Warn1 Avoid Bulky Ligands (XPhos) They activate C2-Cl Cond1->Warn1 Check Is C5-Br still present? C2->Check YesBr Yes Check->YesBr High Risk NoBr No (Already reacted) Check->NoBr Safe Stop STOP: C5-Br will react first. Switch strategy to SnAr or couple C5 first. YesBr->Stop Proceed Proceed with Buchwald/Suzuki (Use XPhos/BrettPhos) NoBr->Proceed

Caption: Figure 2: Logic flow for selecting catalysts to avoid regioselectivity errors during cross-coupling.

References

  • Desaintjean, A., et al. (2021).[1][2] "Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles." Angewandte Chemie International Edition.

    • Relevance: Establishes the hierarchy of halogen-metal exchange in polyhalogen
  • BenchChem Technical Support. (2025).

    • Relevance: Confirms preference for C2/C4 over other positions and electronic activ
  • Sundaram, G. S. M., et al. (2004). "Regioselective quinazolinone-directed ortho lithiation of quinazolinoylquinoline." Journal of Organic Chemistry.

    • Relevance: Demonstrates the principles of Directed Ortho Metal
  • Neufeldt, S. R., et al. (2022).[3] "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." National Science Foundation / PMC.

    • Relevance: Discusses ligand-controlled selectivity switches between C-Cl and C-Br sites in N-heterocycles.
  • Baran Lab. (2024). "Haloselectivity of Heterocycles." Baran Group Meeting Notes.

    • Relevance: Provides a comprehensive overview of oxidative addition rates (C-Br vs C-Cl)

Sources

Overcoming low reactivity of the C-2 chlorine in 5-bromo-2-chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-bromo-2-chloro-7-fluoroquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to functionalize this versatile heterocyclic scaffold. We understand that the perceived low reactivity of the C-2 chlorine can present challenges. This document provides in-depth troubleshooting guides, detailed protocols, and a foundational FAQ section to help you navigate your synthetic challenges successfully.

Understanding the Reactivity Landscape

At first glance, the C-2 chlorine on the this compound core may seem unreactive. However, its reactivity is highly dependent on the chosen chemical transformation. The quinoline ring system is inherently electron-deficient, which generally facilitates nucleophilic aromatic substitution (SNAr). Furthermore, the presence of two electron-withdrawing halogens (bromine at C-5 and fluorine at C-7) further decreases electron density on the ring, which should theoretically activate the C-2 position towards nucleophilic attack.

The "low reactivity" often encountered in the lab is not due to inherent electronic deactivation but rather a combination of two key factors:

  • Kinetic Barriers in Nucleophilic Aromatic Substitution (SNAr): While thermodynamically favorable, the initial attack by a nucleophile can have a high activation energy, leading to sluggish reactions under mild conditions.

  • Relative Reactivity in Cross-Coupling Chemistry: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen bond. The C(sp²)-Br bond is weaker and more reactive in this step than the C(sp²)-Cl bond. This differential reactivity is not a hurdle but a powerful tool for selective synthesis.

This guide will address both scenarios, providing strategies to either enhance the reactivity of the C-2 chlorine or leverage the reactivity difference for selective functionalization.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution (SNAr) reaction at the C-2 position so slow?

A1: The quinoline nitrogen and the halogen substituents (bromo and fluoro) are electron-withdrawing, making the C-2 carbon electrophilic and susceptible to nucleophilic attack. However, the reaction can be slow due to a high activation barrier for the formation of the intermediate Meisenheimer complex.[1][2][3] To overcome this, you often need to employ more forcing conditions. Strategies include:

  • Elevated Temperatures: Increasing the thermal energy of the system is the most direct way to overcome the activation barrier.

  • Microwave Irradiation: Microwave heating can dramatically accelerate the reaction, often reducing reaction times from hours to minutes and improving yields.[4][5][6]

  • Polar Aprotic Solvents: Solvents like DMSO, DMF, or NMP are excellent for SNAr reactions as they can stabilize the charged intermediate.

  • Strong Bases: For alkoxide or amine nucleophiles, using a strong, non-nucleophilic base (e.g., NaH for alcohols, K₂CO₃ or Cs₂CO₃ for amines) is crucial for generating the active nucleophile in sufficient concentration.

Q2: In a palladium-catalyzed cross-coupling reaction, will my reagent react at the C-2 chlorine or the C-5 bromine?

A2: The C-5 bromine is significantly more reactive. The general order of reactivity for aryl halides in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling is I > Br > Cl.[7][8] This allows for highly selective functionalization at the C-5 position while leaving the C-2 chlorine untouched, provided you use standard catalyst systems. To target the C-2 chlorine, you must either use a substrate where the C-5 position is already functionalized or employ specialized catalysts designed for activating C-Cl bonds after the C-5 position has reacted.

Q3: How do the 7-fluoro and 5-bromo substituents electronically influence the C-2 position?

A3: Both the fluorine and bromine atoms are electron-withdrawing via the inductive effect. This effect pulls electron density away from the aromatic system, increasing the electrophilicity of the carbon atoms in the ring, including the C-2 carbon. This makes the ring more susceptible to attack by nucleophiles, a key requirement for the addition-elimination mechanism of SNAr.[9][10] Therefore, from a purely electronic standpoint, these substituents activate the ring for SNAr.

Troubleshooting Guides & Protocols

This section provides solutions to common problems encountered during the functionalization of this compound.

Guide 1: Nucleophilic Aromatic Substitution (SNAr) at C-2

Issue: Low or no conversion when reacting with an amine, alcohol, or thiol at the C-2 position.

sn_ar_troubleshooting start Low SNAr Yield at C-2 check_temp Is Reaction Temperature >100°C? start->check_temp increase_temp Increase Temperature (120-180°C) or use Microwave check_temp->increase_temp No check_base Is Base Appropriate & Strong Enough? check_temp->check_base Yes increase_temp->check_base change_base Switch to Stronger Base (e.g., NaH for ROH, Cs2CO3 for RNH2) check_base->change_base No check_solvent Is Solvent Polar Aprotic? check_base->check_solvent Yes change_base->check_solvent change_solvent Switch to DMSO, DMF, or NMP check_solvent->change_solvent No success Improved Yield check_solvent->success Yes change_solvent->success cross_coupling_workflow start 5-bromo-2-chloro- 7-fluoroquinoline step1 Step 1: C-5 Coupling (Suzuki or Buchwald) Standard Pd Catalyst (e.g., Pd(PPh3)4) Milder Conditions (80-100°C) start->step1 More reactive C-Br bond intermediate 5-Aryl/Amino-2-chloro- 7-fluoroquinoline step1->intermediate step2 Step 2: C-2 Coupling (Suzuki or Buchwald) Specialized Catalyst for C-Cl Activation (e.g., Pd2(dba)3 + Biarylphosphine Ligand) Forcing Conditions (100-120°C) intermediate->step2 Less reactive C-Cl bond product Di-substituted Product step2->product

Sources

Temperature and base optimization for cross-coupling of 5-Bromo-2-chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the optimization of cross-coupling reactions involving 5-Bromo-2-chloro-7-fluoroquinoline .

Ticket Subject: Chemoselectivity & Base/Temp Optimization for this compound Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Open[1][2]

Executive Summary: The Substrate Challenge

You are working with a "push-pull" poly-halogenated heterocycle.[1][2] The This compound scaffold presents a classic chemoselectivity trilemma:

  • C5-Br (Target): The desired site for Suzuki/Buchwald coupling.[1][2] It is electronically deactivated relative to the pyridine ring but has a weaker bond dissociation energy (BDE) than the C-Cl.

  • C2-Cl (The Trap): Located alpha to the nitrogen.[1][2][3] While the C-Cl bond is stronger than C-Br, the C2 position is highly electrophilic due to the adjacent nitrogen (

    
     bond character). It is prone to both oxidative addition  (at high temps/active ligands) and 
    
    
    
    hydrolysis
    (by strong bases).[1][2]
  • C7-F (The Modifier): Generally inert to Pd-catalysis, but its strong electron-withdrawing nature (inductive effect,

    
    ) significantly increases the electrophilicity of the C2 position, making the molecule more sensitive to hydrolysis than a standard chloroquinoline.
    

Reactivity & Pathway Analysis

The following diagram maps the competing pathways you must control.

ReactivityMap Substrate 5-Bromo-2-chloro- 7-fluoroquinoline C5_Coupling C5-Coupling (Desired Product) Substrate->C5_Coupling Path A: Kinetic Control (Mild Base, <90°C) C2_Coupling C2-Coupling (Bis-coupled Impurity) Substrate->C2_Coupling Path B: Over-Reaction (Active Ligands, >100°C) Hydrolysis C2-Hydrolysis (2-Quinolone Byproduct) Substrate->Hydrolysis Path C: SNAr Attack (Strong Base + Water) Note1 C7-F withdraws e-, making C2 highly electrophilic. Note1->Substrate

Figure 1: Competing reaction pathways.[1][2] Path A is the target; Path C is the most common failure mode due to the 7-Fluoro substituent.

Base Optimization Guide

Q: Which base should I use to prevent the "2-hydroxy" impurity?

A: The "2-hydroxy" impurity is actually a 2-quinolone , formed via nucleophilic aromatic substitution (


) of the C2-Cl by hydroxide ions. Because you have a 7-Fluoro group, your ring is electron-poor, accelerating this side reaction.[1]
Base ClassExamplesRisk LevelRecommendationMechanism Notes
Hydroxides NaOH, KOH, LiOHCRITICAL Avoid Rapid

at C2 converts substrate to 2-quinolone (dead end).[1][2]
Alkoxides NaOMe, NaOEtHIGH Avoid Causes etherification at C2 (

).[1]
Carbonates

,

,

MODERATE Standard Use anhydrously.

is preferred for solubility in dioxane/DMF.[1][2]
Phosphates

LOW Preferred Excellent buffering capacity; less nucleophilic than carbonates.[1][2]
Fluorides KF, CsFLOWEST Specialist Use for acid-sensitive boronic acids or extreme hydrolytic instability.[1][2]

The "Golden Rule" for this Substrate: Always use anhydrous bases suspended in organic solvent (e.g., Dioxane, Toluene) rather than aqueous biphasic systems if you detect hydrolysis. If water is required for the boronic acid mechanism, limit it to a stoichiometric minimum (e.g., 2-5 equivalents) rather than a 1:1 solvent ratio.

Temperature Optimization Guide

Q: Can I reflux this in toluene (110°C) to push conversion?

A: No. Refluxing at >100°C significantly increases the rate of oxidative addition at the C2-Cl bond.

  • < 60°C: Reaction may be sluggish due to the steric bulk of the quinoline and the specific boronic acid.

  • 70°C - 85°C (The Sweet Spot): Sufficient energy for Pd insertion into C-Br, but kinetically slow for C-Cl insertion.[1][2]

  • > 100°C: Loss of selectivity.[1][2] You will observe de-chlorination (reduction) or bis-coupling.[1][2]

Thermal Hysteresis Strategy: Start the reaction at 60°C . If conversion is <10% after 2 hours, ramp to 80°C . Do not exceed 90°C unless using a catalyst specifically designed for difficult chlorides (which you are trying to avoid).[1][2]

Troubleshooting & FAQs

Q: I see significant starting material remaining, but the catalyst has turned into "Pd black."

  • Diagnosis: Catalyst decomposition before reaction completion.[1][2]

  • Fix: The 2-Cl and 7-F nitrogens can coordinate to Pd, poisoning it.[1] Switch to a bidentate ligand like dppf or Xantphos which resists displacement by the quinoline nitrogen, or increase catalyst loading to 5 mol%.

Q: I am getting a byproduct with Mass M+16 or M+14.

  • Diagnosis: M+16 indicates oxidation/hydrolysis (Quinolone formation).[1][2] M+14 (if using MeOH) indicates methoxy substitution.[2]

  • Fix: You are having an

    
     issue, not a coupling issue. Switch to anhydrous 
    
    
    
    and ensure your solvent (Dioxane/THF) is dry.[1][2]

Q: Can I use Buchwald precatalysts (e.g., XPhos Pd G3)?

  • Caution: Highly active ligands like XPhos or RuPhos are designed to couple chlorides.[1][2] Using them may erode your Br/Cl selectivity.[1][2]

  • Recommendation: Stick to

    
     or 
    
    
    
    first.[1][2] These are active enough for Br but often sluggish for Cl, providing "ligand-controlled selectivity."[1][2]

Optimized Standard Operating Procedure (SOP)

Protocol: C5-Selective Suzuki Coupling of this compound

  • Setup: Flame-dry a 2-neck round bottom flask or use a sealed microwave vial (purged with Argon).

  • Reagents:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.1 - 1.2 equiv[2]

    • Catalyst:

      
       (3-5 mol%) — Chosen for robust selectivity.[1]
      
    • Base:

      
       (Anhydrous, finely ground) (2.0 - 3.0 equiv).[1][2]
      
  • Solvent: 1,4-Dioxane (Anhydrous).[1][2] Note: If solubility is poor, add minimal water (degassed) only after bringing to temp, or use DMF.

  • Execution:

    • Add solids, evacuate/backfill Argon (3x).

    • Add solvent.[2][4][5]

    • Heat to 80°C .

    • Monitor by LCMS at 2 hours.[2]

  • Workup: Dilute with EtOAc, wash with water (to remove salts), dry over

    
    . Avoid acidic washes which might protonate the quinoline nitrogen and drag it into the aqueous phase.
    

Troubleshooting Logic Flow

Use this chart to diagnose reaction failures.

Troubleshooting Start Reaction Outcome? LowYield Low Conversion (SM Remaining) Start->LowYield Byproducts High Conversion (Wrong Product) Start->Byproducts CheckCat Is Pd Black visible? LowYield->CheckCat CheckMass Check LCMS Mass Byproducts->CheckMass CatDied YES: Catalyst Death. Switch to dppf or higher loading. CheckCat->CatDied Yes CatAlive NO: Kinetic Barrier. Increase Temp to 90°C or add trace water. CheckCat->CatAlive No Hydrolysis Mass +16 (OH): SNAr Hydrolysis. Use Anhydrous K3PO4. CheckMass->Hydrolysis M+16 BisCouple Bis-Coupled: Temp too high or Ligand too active. CheckMass->BisCouple Dimer/Bis

Figure 2: Decision tree for troubleshooting reaction outcomes.

References

  • Li, J. J. (2014).[1][2] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1][2] (General reference for Suzuki-Miyaura mechanism and base activation).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link][1]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on C-Cl activation risks). Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.).[1][2] Suzuki Coupling.[1][2][3][4][5][6][7][8] Retrieved from [Link]

Sources

Validation & Comparative

NMR and mass spectrometry analysis of 5-Bromo-2-chloro-7-fluoroquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-bromo-2-chloro-7-fluoroquinoline scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical intermediate for c-Met and VEGF kinase inhibitors. Its tri-halogenated core offers three distinct chemical handles: the 2-chloro position for nucleophilic aromatic substitution (


), the 5-bromo  position for palladium-catalyzed cross-couplings (Suzuki/Buchwald), and the 7-fluoro  moiety for metabolic stability and lipophilicity modulation.

However, the synthesis of this scaffold often yields regioisomeric impurities (e.g., 8-bromo or 6-fluoro isomers) that are difficult to separate by standard HPLC. This guide provides a definitive analytical workflow using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to unambiguously validate the substitution pattern, comparing standard approaches with advanced multi-nuclear techniques.

Part 1: The Analytical Challenge

The primary challenge in validating this compound is distinguishing it from its regioisomers. Standard 1D


H NMR is often insufficient due to signal overlap in the aromatic region (7.0–8.5 ppm).
Comparison of Analytical Approaches
FeatureMethod A: Standard QC (LC-MS + 1D

H NMR)
Method B: Structural Elucidation (High-Res MS + 19F/2D NMR)
Primary Goal Purity confirmation (>95%)Absolute structural assignment
Isomer Detection Low (Co-eluting isomers often missed)High (Coupling constants reveal position)
Throughput High (10 min/sample)Low (1-2 hours/sample)
Cost LowModerate
Suitability Routine Batch ReleaseIND-Enabling Characterization

Recommendation: While Method A is suitable for routine checks, Method B is mandatory for the initial validation of the building block to prevent costly downstream failures in SAR (Structure-Activity Relationship) studies.

Part 2: Mass Spectrometry Profiling (The Isotopic Fingerprint)

Mass spectrometry provides the first line of evidence through the unique isotopic signatures of chlorine and bromine. Unlike fluorine (monoisotopic


F), chlorine and bromine exist as mixtures of stable isotopes that create a predictable "cluster" for the molecular ion.
Theoretical Isotopic Distribution

For a molecule containing one Chlorine (


Cl/

Cl)
and one Bromine (

Br/

Br)
, the molecular ion (

) splits into three distinct peaks separated by 2 mass units.
Ion SpeciesCompositionApprox.[1][2] Relative IntensityDiagnostic Value
M

Cl +

Br
75.8% (Base)Nominal Mass
M+2 (

Cl +

Br) & (

Cl +

Br)
~100% (Base peak usually here)Confirms Br presence
M+4

Cl +

Br
24.5%Confirms Cl presence

Note: The exact intensity of the M+2 peak is the sum of the probability of the mixed isotopes. Since


 and 

, the M+2 peak is often slightly higher or equal to the M peak in intensity.
Experimental Workflow: MS Validation

MS_Workflow cluster_0 Note: ESI may fail for non-basic quinolines; APCI is robust. Sample Sample Preparation (0.1 mg/mL in MeOH) Ionization Ionization Source (APCI or EI preferred over ESI) Sample->Ionization Scan Full Scan Mode (m/z 100 - 400) Ionization->Scan Check1 Check Isotope Pattern (M, M+2, M+4) Scan->Check1 Frag Fragmentation Analysis (MS/MS) Check1->Frag Pattern Matches Result Confirm Halogen Count Frag->Result

Figure 1: Decision workflow for Mass Spectrometry analysis. Note the preference for APCI (Atmospheric Pressure Chemical Ionization) for halogenated aromatics which may have low proton affinity.

Protocol Step-by-Step:

  • Solvent: Dissolve 1 mg of compound in HPLC-grade Methanol.

  • Ionization: Use APCI (+) mode. While ESI is common, the electron-withdrawing halogens reduce the basicity of the quinoline nitrogen, potentially suppressing ionization in ESI.

  • Validation: Observe the M+2 peak. If M+2 is <20% of M, bromine is absent (impurity flag).

Part 3: NMR Spectroscopy (Structural Elucidation)

The definitive proof of the 5-Br, 7-F substitution pattern comes from the spin-spin coupling visible in NMR. The fluorine atom (


F, spin 1/2) acts as a "spy," splitting nearby signals.
Predicted Chemical Shifts & Couplings (DMSO- )
PositionNucleusShift (

ppm)
MultiplicityCoupling Constants (

Hz)
Interpretation
H-3

H
7.60 - 7.80Doublet (d)

Quinoline characteristic doublet.
H-4

H
8.30 - 8.50Doublet (d)

Deshielded by ring nitrogen.
H-6

H
7.80 - 8.00Doublet of Doublets (dd)

;

Critical: Large coupling to F-7 confirms ortho position.
H-8

H
7.40 - 7.60Doublet of Doublets (dd)

;

Critical: Large coupling to F-7 confirms ortho position.
F-7

F
-110 to -130Triplet-like (t)

;

Splits into triplet if H6/H8 couplings are similar.
C-7

C
~160Doublet (d)

Definitive: Massive coupling confirms C-F bond.
The "Fluorine Flag" Technique

The most robust method to rule out the 6-fluoro or 8-fluoro isomers is


F NMR.
  • Target (7-F): F couples to two ortho protons (H-6 and H-8). Signal appears as a triplet or dd.

  • Isomer (6-F): F couples to one ortho proton (H-5) and one meta proton (H-8). The coupling constants will be vastly different (

    
    ), appearing as a distinct dd.
    
  • Isomer (8-F): F couples to one ortho proton (H-7).

Experimental Workflow: NMR Structural Verification

NMR_Logic Start Isolate Compound H1 1H NMR Spectrum Start->H1 F19 19F NMR Spectrum Start->F19 Decision Analyze F-H Coupling H1->Decision F19->Decision PathA F signal is Triplet/dd (Couples to 2 ortho H) Decision->PathA High Complexity PathB F signal is simple Doublet (Couples to 1 ortho H) Decision->PathB Low Complexity Confirm CONFIRMED: 7-Fluoro (Sandwiched by H6/H8) PathA->Confirm Reject REJECT: 8-Fluoro Isomer PathB->Reject

Figure 2: Logic flow for distinguishing the 7-fluoro substitution pattern from regioisomers using 19F-1H coupling patterns.

Part 4: Detailed Experimental Protocols

Sample Preparation for NMR
  • Solvent Choice: DMSO-

    
      is preferred over CDCl
    
    
    
    . Halogenated quinolines often stack in chloroform, causing concentration-dependent chemical shift changes. DMSO disrupts this stacking, yielding sharper lines.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Class A).

Data Acquisition Parameters
  • 1H NMR:

    • Spectral Width: -2 to 14 ppm.

    • Scans: 16 (minimum) to ensure satellite visibility.

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).

  • 13C NMR (Proton Decoupled):

    • Scans: 1024 (Quaternary carbons C-2, C-5, C-7, C-8a, C-4a are slow to relax and have no NOE enhancement).

    • Tip: Use a relaxation agent (Cr(acac)

      
      ) if quaternary carbons are invisible.
      
Safety Considerations
  • Halo-quinolines are potential skin sensitizers and irritants. Handle inside a fume hood.

  • Waste: Dispose of in halogenated organic waste streams.

References

  • Synthesis and SAR of Quinoline c-Met Inhibitors: Lien, et al. "Design, synthesis, and biological evaluation of 4,6,7-substituted quinolines as c-Met inhibitors." Molecules, 2019.

  • NMR of Halogenated Heterocycles: Reich, H. J. "19F NMR Chemical Shifts and Coupling Constants." University of Wisconsin-Madison Organic Chemistry Data.

  • Mass Spectrometry of Halogenated Compounds: Chemistry Steps. "Isotopic Patterns in Mass Spectrometry of Br and Cl."

  • General Quinoline Synthesis (Gould-Jacobs/Conrad-Limpach): Heravi, M. M., et al. "Recent advances in the synthesis of quinolines."[3][4][5] RSC Advances, 2014.

Sources

A Comparative Analysis of Reactivity: 5-Bromoquinoline vs. 5-Chloroquinoline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 5-Haloquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] Functionalization of the quinoline ring is a critical strategy for modulating the pharmacological profile of these molecules. Halogenation, particularly at the C5-position of the carbocyclic ring, installs a versatile synthetic handle, enabling a host of subsequent chemical transformations.

The choice between a bromo or chloro substituent at this position is a frequent decision point in synthetic design. While structurally similar, the inherent differences in the carbon-halogen bond dictate significantly different chemical reactivities. 5-Bromoquinoline is often the substrate of choice for initial discovery efforts due to its higher reactivity, while the economic advantages of 5-chloroquinoline make it an attractive option for process development and large-scale synthesis.

This guide provides an in-depth comparative analysis of the reactivity of 5-bromoquinoline and 5-chloroquinoline across several key classes of chemical reactions. By elucidating the electronic and mechanistic principles that govern these differences and providing practical experimental protocols, this document aims to empower researchers to make informed strategic decisions in their synthetic endeavors.

Theoretical Underpinnings: The Carbon-Halogen Bond

The divergent reactivity of 5-bromo- and 5-chloroquinoline is rooted in the fundamental properties of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.

  • Bond Strength and Length: The C-Br bond is weaker and longer (bond energy ~285 kJ/mol) than the C-Cl bond (~340 kJ/mol). This lower bond dissociation energy makes the C-Br bond more susceptible to cleavage, a critical factor in reactions involving oxidative addition or metal insertion.[3]

  • Electronegativity and Polarizability: Chlorine is more electronegative than bromine (3.16 vs. 2.96 on the Pauling scale), leading to a more polarized C-Cl bond and a more electrophilic carbon atom. Conversely, bromine's larger electron cloud makes it more polarizable. These properties have competing effects, with electronegativity being more influential in activating a ring for nucleophilic attack (SNAr) and bond strength being dominant in metal-catalyzed cross-coupling reactions.[4]

These intrinsic differences manifest as distinct reactivity profiles, which will be explored in the following sections.

Palladium-Catalyzed Cross-Coupling Reactions: A Reactivity Chasm

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for C-C and C-heteroatom bond formation in modern organic synthesis. In this arena, the difference in reactivity between aryl bromides and chlorides is most pronounced. The general catalytic cycle involves an oxidative addition step where the Pd(0) catalyst inserts into the carbon-halogen bond. This step is typically rate-determining and is significantly faster for the weaker C-Br bond.[3][5]

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L₂ PdII R-Pd(II)-X (L)₂ Pd0:e->PdII:w Ar-X OxAdd Oxidative Addition PdII_R R-Pd(II)-R' (L)₂ PdII:e->PdII_R:w R'-M Transmetal Transmetalation Organometal R'-M PdII_R:e->Pd0:w R-R' RedElim Reductive Elimination Product R-R' ArX Ar-X (5-Haloquinoline)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Data for Cross-Coupling Reactions

The following table summarizes the expected differences in reaction conditions and outcomes for key cross-coupling reactions.

Reaction Type5-Bromoquinoline5-ChloroquinolineKey Considerations
Suzuki-Miyaura Reacts readily with standard catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). Milder conditions (RT to 80 °C).Often requires highly active, bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) and stronger bases. Higher temperatures (100-120 °C) are typical.[3][6]The choice of ligand is critical for activating the more robust C-Cl bond.
Buchwald-Hartwig Couples efficiently with a broad range of amines using various phosphine ligands.Requires more specialized, electron-rich ligands to facilitate the challenging oxidative addition step.[7][8]Selective amination of a bromo group in the presence of a chloro group is readily achievable.[7]
Sonogashira Standard conditions (Pd/Cu catalysis) are generally effective.Significantly less reactive. Often requires higher catalyst loadings, higher temperatures, or more sophisticated catalyst systems to achieve comparable yields.[3]The general reactivity trend of halides (I > Br > Cl) is strictly followed.[3]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for introducing heteroatom nucleophiles onto an aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9][10]

Caption: The two-step addition-elimination mechanism of SNAr reactions.

In SNAr reactions, two competing factors are at play:

  • Ring Activation: The electronegativity of the halogen polarizes the C-X bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack (the rate-determining step). By this measure, chlorine is more activating than bromine.[11]

  • Leaving Group Ability: The stability of the halide anion and the ease of C-X bond cleavage in the second step. Bromide is a better leaving group than chloride.

For many SNAr reactions, the initial nucleophilic attack is the rate-determining step, which would suggest that 5-chloroquinoline might be more reactive. However, the differences are often subtle and highly dependent on the specific nucleophile and reaction conditions. In contrast to cross-coupling, a definitive, universal reactivity order is less clear-cut, but bromide's superior leaving group ability often makes it a more reliable substrate.[12]

Formation of Organometallic Reagents

The preparation of organolithium and Grignard reagents is fundamental for their use as powerful carbon nucleophiles. Here again, the disparity in C-X bond strength leads to a significant divergence in reactivity.

Halogen-Metal Exchange (Lithiation)

The reaction of an aryl halide with an alkyllithium reagent (e.g., n-BuLi, t-BuLi) to form an aryllithium species is an exceptionally rapid and high-yielding process for aryl bromides, even at very low temperatures (-78 °C).[13][14]

  • 5-Bromoquinoline: Undergoes facile and clean lithium-bromine exchange to afford 5-lithioquinoline, which can be trapped with various electrophiles.[15]

  • 5-Chloroquinoline: Lithium-chlorine exchange is significantly slower. This sluggishness can allow for competing side reactions, such as directed ortho-metalation at positions adjacent to the nitrogen heteroatom, or nucleophilic addition of the alkyllithium to the pyridine ring.[16] For clean generation of the 5-quinolyl anion, the bromo-derivative is the vastly superior precursor.

Grignard Reagent Formation

The insertion of magnesium metal into the carbon-halogen bond to form a Grignard reagent (R-MgX) is also highly dependent on the C-X bond energy.[17][18]

  • 5-Bromoquinoline: Readily forms the corresponding Grignard reagent, 5-quinolylmagnesium bromide, upon treatment with magnesium turnings in an ethereal solvent like THF or diethyl ether.

  • 5-Chloroquinoline: The formation of the Grignard reagent is much more difficult and often requires activated magnesium (e.g., Rieke magnesium) or entrainment methods to initiate the reaction. Without these special conditions, the reaction may fail to start or proceed with very low yields.

Synthetic_Utility_Workflow cluster_reactions Synthetic Transformations Bromo 5-Bromoquinoline Coupling Pd Cross-Coupling Bromo->Coupling Easy Lithiation Lithiation (BuLi) Bromo->Lithiation Easy Grignard Grignard (Mg) Bromo->Grignard Easy Bromo_Outcome Milder Conditions Higher Reactivity Versatile Bromo->Bromo_Outcome Chloro 5-Chloroquinoline Chloro->Coupling Challenging Chloro->Lithiation Challenging Chloro->Grignard Challenging Chloro_Outcome Harsher Conditions Lower Reactivity Cost-Effective Chloro->Chloro_Outcome

Caption: Comparative workflow for 5-bromo- vs. 5-chloroquinoline.

Experimental Protocols

The following protocols are provided as representative examples. Researchers must optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromoquinoline

This protocol describes a typical Suzuki-Miyaura coupling to synthesize 5-phenylquinoline.

Materials:

  • 5-Bromoquinoline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (degassed)

Procedure:

  • To an oven-dried reaction vial, add 5-bromoquinoline (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Add palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v ratio) to achieve a final concentration of ~0.1 M with respect to the 5-bromoquinoline.

  • Seal the vial and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validating Note: For the analogous reaction with 5-chloroquinoline, one would typically substitute the Pd(OAc)₂/PPh₃ system with a more potent pre-catalyst like XPhos Pd G3 (2-5 mol%) and a stronger base like potassium phosphate (K₃PO₄), and increase the reaction temperature to 110-120 °C. A successful reaction with the chloro-substrate under these more forcing conditions validates its lower intrinsic reactivity compared to the bromo-substrate.

Protocol 2: Buchwald-Hartwig Amination of 5-Bromoquinoline

This protocol outlines the C-N coupling of 5-bromoquinoline with morpholine.

Materials:

  • 5-Bromoquinoline

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

Procedure:

  • To a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried reaction vial.

  • Add 5-bromoquinoline (1.0 equiv) and anhydrous, degassed toluene.

  • Add morpholine (1.2 equiv) to the mixture.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Strategic Recommendations

The choice between 5-bromoquinoline and 5-chloroquinoline is a classic synthetic trade-off between reactivity and cost.

  • 5-Bromoquinoline is the more reactive and versatile substrate. It is the superior choice for early-stage drug discovery and medicinal chemistry efforts where reaction reliability, speed, and broad substrate scope under mild conditions are paramount. Its higher reactivity facilitates rapid library synthesis and simplifies reaction optimization.

  • 5-Chloroquinoline , while less reactive, offers a significant cost advantage, making it the preferred starting material for large-scale synthesis and process development. However, harnessing its synthetic potential requires a greater investment in optimization, often necessitating the use of more expensive, specialized ligands and catalysts, along with higher reaction temperatures.[3]

Ultimately, the optimal choice depends on the specific synthetic goal, the scale of the reaction, and the economic constraints of the project. A thorough understanding of the reactivity differences detailed in this guide will enable chemists to design more efficient, robust, and cost-effective synthetic routes toward novel quinoline-based therapeutics.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • ResearchGate. Synthesis of quinolines 5. Isolated yields of 5 are presented. [Link]

  • PubMed. Recent Progress in the Synthesis of Quinolines. [Link]

  • Beilstein Journals. Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. [Link]

  • ResearchGate. Remote halogenation of quinoline at C5 and/or C7-position. [Link]

  • ACS Publications. Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents | Organometallics. [Link]

  • PMC. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. [Link]

  • MDPI. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • Beilstein Journals. Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. Understanding the electronic and π-conjugation roles of quinoline on ligand substitution reactions of platinum(II) complexes | Request PDF. [Link]

  • PubMed. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • PMC. The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. [Link]

  • PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Indian Academy of Sciences. Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. [Link]

  • ChemRxiv. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

  • ACS Publications. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. [Link]

  • University of Rochester. Directed (ortho) Metallation. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

  • Springer Nature Experiments. C–H activation. [Link]

  • MDPI. Polarisation of Electron Density and Electronic Effects: Revisiting the Carbon–Halogen Bonds. [Link]

  • Mettler Toledo. Lithiation and Organolithium Reactions. [Link]

  • ResearchGate. Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • PMC. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • CK-12 Foundation. Nucleophilic Substitution Reactions - Haloarenes. [Link]

  • Wikipedia. Grignard reagent. [Link]

  • Sciencemadness.org. lithiation of 8-bromoquinoline. [Link]

  • ResearchGate. Notes - Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines. [Link]

Sources

Comparing the efficacy of new kinase inhibitors against known standards

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Benchmarking Against Standards

Executive Summary: The Benchmarking Imperative

In the development of fourth-generation kinase inhibitors, superior biochemical potency (


) is no longer the sole predictor of clinical success. To objectively validate a new candidate against an established Standard of Care (SoC), researchers must demonstrate superiority across three dimensions: intracellular target engagement , kinetic selectivity (residence time) , and resistance profile coverage .

This guide outlines a rigorous comparative framework using Osimertinib (3rd-generation EGFR inhibitor) and BLU-945 (4th-generation/allosteric inhibitor) as a case study. We define the experimental protocols required to benchmark novel inhibitors against standards, focusing on the critical EGFR


 resistance mutation context.
Comparative Performance Metrics

To establish a new inhibitor's efficacy, quantitative data must be presented side-by-side with the SoC. The following table synthesizes experimental data comparing the "Standard" (Osimertinib) against a "Next-Gen" candidate (BLU-945) across relevant genotypes.

Table 1: Comparative Potency & Selectivity Profile (

in nM)
Target GenotypeOsimertinib (Standard)BLU-945 (Next-Gen)Interpretation
EGFR

(Wild Type)
~6-15 nM>500 nMWT-Sparing: Next-Gen shows reduced toxicity potential.
EGFR

~2-5 nM~4 nMParity: Both effectively target the double mutant.
EGFR

>1,000 nM ~2-5 nM Superiority: Standard loses efficacy due to steric hindrance at C797; Next-Gen retains potency.
Selectivity Ratio (WT / Mutant)~3x>100xTherapeutic Window: Next-Gen offers a wider safety margin.

Analytic Insight: The drastic loss of Osimertinib potency in the C797S triple mutant confirms the necessity of covalent bond formation at C797 for 3rd-gen inhibitors. Next-gen inhibitors (reversible or allosteric) bypass this reliance, maintaining nanomolar potency.

Mechanistic Visualization: The EGFR Signaling Cascade

Understanding the downstream consequences of inhibition is vital. The diagram below illustrates the EGFR signaling node and the specific points of intervention.

EGFR_Pathway EGFR EGFR (Mutant) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Kinase Inhibitor (Osimertinib/BLU-945) Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: EGFR signaling cascade.[1][2] Inhibitors block the receptor, preventing downstream phosphorylation of ERK and AKT, ultimately arresting cell proliferation.

Experimental Protocols for Benchmarking

To generate the data in Table 1, researchers must utilize assays that reflect cellular reality, not just biochemical affinity.

Protocol A: Intracellular Target Engagement (NanoBRET™)

Objective: Determine the apparent affinity of the inhibitor for the kinase inside live cells, accounting for ATP competition and membrane permeability.

Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET).[3] The kinase is fused to a luciferase (NanoLuc).[4] A cell-permeable fluorescent tracer binds the kinase.[4] When the tracer is bound, BRET occurs (Light -> Fluorescence). A test inhibitor displaces the tracer, decreasing the BRET signal.

Workflow Diagram:

NanoBRET_Workflow Step1 1. Transfection (Cells + Kinase-Luc Vector) Step2 2. Tracer Addition (Fluorescent Probe) Step1->Step2 Step3 3. Inhibitor Titration (Test Compound) Step2->Step3 Step4 4. Competition (Inhibitor displaces Tracer) Step3->Step4 Step5 5. Measurement (Read BRET Ratio) Step4->Step5

Figure 2: NanoBRET™ Target Engagement Workflow.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293 cells (or relevant line) at 20,000 cells/well in a 384-well white/clear-bottom plate.

  • Transfection: Transfect cells with the NanoLuc-Kinase fusion vector using FuGENE HD (ratio 3:1). Incubate for 20-24 hours at 37°C.

  • Tracer Preparation: Prepare a 20x solution of the NanoBRET Tracer (e.g., Tracer K-10) in Opti-MEM. The concentration should be the

    
     of the tracer determined previously.
    
  • Compound Treatment: Add the test inhibitor (serially diluted) and the Tracer simultaneously to the cells.

    • Control 1: No Compound + Tracer (Max BRET).

    • Control 2: No Tracer (Background).

  • Equilibration: Incubate for 2 hours at 37°C to allow intracellular equilibrium.

  • Detection: Add NanoBRET Nano-Glo Substrate/Inhibitor solution.

  • Read: Measure donor emission (460nm) and acceptor emission (618nm) on a BRET-compatible plate reader (e.g., GloMax).

  • Calculation: Calculate BRET Ratio (

    
    ) and fit to a 4-parameter logistic curve to determine intracellular 
    
    
    
    .
Protocol B: Residence Time Determination (Jump Dilution)

Objective: Measure the drug-target residence time (


). Long residence time correlates with sustained efficacy even after the drug clears from circulation.

Methodology (Biochemical):

  • Pre-incubation: Incubate the kinase (at 100x

    
    ) with a saturating concentration of the inhibitor (10x 
    
    
    
    ) for 1 hour to form the [EI] complex.
  • Jump Dilution: Rapidly dilute the mixture 100-fold into a buffer containing the detection reagents (e.g., Transcreener ADP2 or fluorescent tracer) and saturating ATP.

    • Note: The massive dilution drops the inhibitor concentration below its

      
      , forcing dissociation.
      
  • Kinetic Read: Monitor the recovery of kinase activity (or tracer binding) continuously over 60-120 minutes.

  • Analysis: Fit the progress curve to an exponential decay model to extract

    
    .
    
    • Formula: Residence Time (

      
      ) = 
      
      
      
      .[5][6]

Why this matters:

  • Osimertinib: Covalent binder (infinite residence time on WT/T790M, but zero on C797S).

  • Next-Gen (Reversible): Must demonstrate a slow

    
     to compete with high intracellular ATP levels effectively.
    
References
  • Lim, S.M., et al. (2023). BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer.[1][7] Cancer Discovery. [Link]

Sources

A Senior Application Scientist's Guide to In Silico Docking: A Comparative Study of 5-Bromo-2-chloro-7-fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Rise of In Silico Screening

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4] Its versatile structure allows for substitutions that can fine-tune its biological activity. The specific derivative family, 5-Bromo-2-chloro-7-fluoroquinolines, presents a unique electronic and steric profile, making it an intriguing candidate for novel therapeutic agents.

In modern drug discovery, computational methods like molecular docking are indispensable for rapidly prioritizing candidates before committing to resource-intensive synthesis and in vitro testing.[5][6] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity through a scoring function.[5] This guide provides a comprehensive, field-proven protocol for conducting a comparative in silico docking study of novel quinoline derivatives, grounded in principles of scientific rigor and reproducibility. We will use Escherichia coli DNA Gyrase Subunit B, a validated target for quinolone-class antibiotics, as our model receptor.[7][8]

Pillar 1: The Self-Validating Docking Protocol

A trustworthy docking study is built on a validated protocol. Without this foundational step, the results are merely speculative. Here, we detail a complete workflow using widely-adopted, open-source tools like AutoDock Vina, ensuring the methodology is both accessible and robust.[9][10][11]

Experimental Workflow: Overview

This diagram illustrates the logical flow of a rigorous molecular docking study, from initial preparation to final analysis and hypothesis generation.

docking_workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation cluster_screening Phase 3: Screening & Analysis prep_receptor Receptor Preparation (PDB: 2XCT) define_grid Define Grid Box (Active Site) prep_receptor->define_grid prep_ligands Ligand Preparation (Quinoline Derivatives) run_docking Dock Quinoline Derivatives prep_ligands->run_docking redock Redock Native Ligand define_grid->redock validate Calculate RMSD (< 2.0 Å?) redock->validate validate->define_grid Validation Failed validate->run_docking Protocol Validated analyze Analyze Poses & Scores run_docking->analyze compare Comparative Analysis (Generate SAR) analyze->compare

Caption: A validated workflow for in silico molecular docking studies.

Step 1: Receptor and Ligand Preparation (The Foundation)

Expertise & Experience: The quality of your input structures directly dictates the quality of your output. Garbage in, garbage out. Many docking failures can be traced back to improper preparation.[5]

A. Receptor Preparation (Target: E. coli DNA Gyrase B)

  • Obtain Structure: Download the crystal structure of E. coli DNA Gyrase B complexed with a known inhibitor (e.g., PDB ID: 2XCT) from the Protein Data Bank (PDB).

  • Clean the Structure: Load the PDB file into a molecular visualization tool like PyMOL or UCSF Chimera.[10] Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands except for one copy that will be used for validation.

    • Causality: Crystallographic water molecules are often not conserved and can occupy space that your ligand might otherwise bind to.[12] They should only be retained if there is strong evidence they are structurally important for ligand binding.

  • Prepare for Docking: Use AutoDockTools (MGLTools) to process the cleaned PDB file.[11][13]

    • Add polar hydrogens.

    • Merge non-polar hydrogens.

    • Assign Kollman charges.

    • Causality: These steps ensure the protein has the correct protonation states and partial charges, which are essential for the scoring function to accurately calculate electrostatic and hydrogen bonding interactions.

  • Save as PDBQT: Save the final prepared structure in the PDBQT format (e.g., receptor.pdbqt). This format includes the required charge and atom type information for AutoDock Vina.

B. Ligand Preparation (5-Bromo-2-chloro-7-fluoroquinoline Derivatives)

  • Generate 2D Structures: Draw the core scaffold and its derivatives using chemical drawing software like ChemDraw or the open-source MarvinSketch. For this guide, we will compare three hypothetical derivatives against the core scaffold by modifying the R-group.

    • Core: this compound

    • Derivative 1 (Q-OH): R = -OH

    • Derivative 2 (Q-NH2): R = -NH2

    • Derivative 3 (Q-CH3): R = -CH3

  • Convert to 3D: Use a program like Open Babel to convert the 2D structures into 3D formats (e.g., SDF or PDB).

  • Energy Minimization: This is a critical step. Use a force field (e.g., MMFF94) to find a low-energy conformation for each ligand.

    • Causality: Starting the docking process from a stable, low-energy 3D conformation of the ligand reduces the conformational search space the algorithm needs to explore, leading to more efficient and accurate results.[6]

  • Save as PDBQT: Use AutoDockTools to define the rotatable bonds and save each prepared ligand in the PDBQT format (e.g., ligand1.pdbqt).

Step 2: Protocol Validation (Building Trustworthiness)

Trustworthiness: Before screening your novel compounds, you MUST prove that your docking protocol can reproduce known experimental results. The standard method is to re-dock the co-crystallized ligand into the receptor's binding site.[6][12][14]

  • Extract the Native Ligand: Save the co-crystallized ligand that you initially left in the PDB structure as a separate file. Prepare it as described in Ligand Preparation (Step 1B).

  • Define the Grid Box: The grid box defines the three-dimensional search space for the docking algorithm. Center this box on the position of the native ligand in the crystal structure. Ensure its dimensions are large enough to encompass the entire binding site plus some surrounding area to allow for ligand flexibility (e.g., 25 x 25 x 25 Å).[15]

    • Causality: A properly defined grid box focuses the computational effort on the relevant active site, increasing efficiency. A box that is too small may cut off valid binding poses, while one that is too large wastes computational time.[6]

  • Re-dock the Native Ligand: Perform a docking run using the prepared receptor, the native ligand, and the defined grid box.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

    • Validation Criterion: A successful validation is generally accepted as an RMSD value below 2.0 Å.[12][16] This confirms that your chosen parameters can accurately reproduce the experimentally determined binding mode.

Pillar 2: Comparative Docking Analysis

With a validated protocol, we can now proceed to dock our novel this compound derivatives and compare their potential efficacy.

Experimental Protocol: Production Docking
  • Configure AutoDock Vina: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the exhaustiveness parameter.

    • Expertise & Experience: The exhaustiveness parameter controls the thoroughness of the conformational search. A higher value (e.g., 16 or 32) increases the chance of finding the optimal binding pose but also increases computation time. For initial screening, a value of 8 is often sufficient.[10]

  • Execute Docking: Run AutoDock Vina from the command line for each of your derivatives. vina --config conf.txt --out output_poses.pdbqt --log output_log.txt

  • Analyze Results: The primary output is the log file, which contains the binding affinity (in kcal/mol) for the top predicted poses. The PDBQT output file contains the 3D coordinates of these poses.

    • Binding Affinity: This score, reported by the docking program, estimates the binding free energy. More negative values indicate a stronger predicted binding affinity.

    • Interaction Analysis: Load the receptor and the top-ranked docked pose for each derivative into a visualization tool (PyMOL, Discovery Studio). Manually inspect the interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking.[9][17]

Data Presentation: Comparative Docking Results

The following table summarizes the illustrative docking results for our quinoline derivatives against E. coli DNA Gyrase B.

Compound IDR-GroupBinding Affinity (kcal/mol)H-BondsKey Interacting Residues
Core -H-7.80Val71, Pro83, Ile98
Q-OH -OH-9.22Asp81 , Gly82, Val71
Q-NH2 -NH2-8.92Asp81 , Ser50
Q-CH3 -CH3-7.90Val71, Pro83, Ile102

Note: This data is for illustrative purposes to demonstrate a comparative analysis.

Analysis and Structure-Activity Relationship (SAR) Hypotheses

From the comparative data, we can generate initial SAR hypotheses to guide future optimization:

  • Hydrogen Bonding is Key: The derivatives capable of hydrogen bonding (Q-OH and Q-NH2) show significantly better binding affinities than the core scaffold or the methylated derivative (Q-CH3).

  • Asp81 as a Critical Interaction Point: Both the hydroxyl and amine derivatives are predicted to form hydrogen bonds with the carboxylate side chain of Asp81. This suggests that Asp81 is a critical residue for anchoring ligands in this pocket. The stronger affinity of Q-OH (-9.2 kcal/mol) compared to Q-NH2 (-8.9 kcal/mol) may be due to the hydroxyl group acting as both a hydrogen bond donor and acceptor, forming a more optimal interaction geometry.

  • Steric/Hydrophobic Effects: The Q-CH3 derivative shows no improvement over the core scaffold. The methyl group does not appear to engage in any favorable hydrophobic interactions and may introduce a slight steric clash, resulting in a marginally weaker affinity.

References

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube.
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026). Scripps Research.
  • Molecular Docking: A Comprehensive Guide for 2025. (2026). Shadecoder.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). PMC.
  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube.
  • How can I validate a docking protocol?. (2015).
  • How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube.
  • Ten quick tips to perform meaningful and reproducible molecular docking calcul
  • Design, Synthesis and Insilico Studies of Quinoline Derivatives. (2025). International Journal of Trend in Scientific Research and Development.
  • How can I valid
  • 7 Expert Tips for Perfect Molecular Docking. (2023). YouTube.
  • Validation Studies of the Site-Directed Docking Program LibDock. (2007).
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • Best Practices in Docking and Activity Prediction. (2016). bioRxiv.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed.
  • Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society.
  • Review of Quinoline Deriv
  • Synthesis and study of anticancer activity of quinoline derivative using computational chemistry. (2024).
  • Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines. (2022). PubMed.
  • In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase. (2025). MDPI.
  • Design, Synthesis, Molecular Docking, and Antibacterial Evaluation of Some Novel Flouroquinolone Derivatives as Potent Antibacterial Agent. (n.d.). PMC.

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A Senior Application Scientist's Guide to Antimicrobial Susceptibility Testing of 7-Substituted Fluoroquinolone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Fluoroquinolone Scaffold

Fluoroquinolones have long been a cornerstone of antimicrobial therapy, prized for their broad-spectrum bactericidal activity.[1] Their mechanism of action, the inhibition of essential bacterial enzymes DNA gyrase and topoisomerase IV, leads to catastrophic DNA damage and cell death.[2][3] The core structure of fluoroquinolones features a bicyclic system with a carboxylic acid at position 3 and a keto group at position 4.[4][5] However, it is the substituent at the C-7 position that largely dictates the compound's potency, spectrum of activity, solubility, and pharmacokinetic properties.[4][6][7] This makes the C-7 position a critical focus for the development of novel analogs aimed at overcoming the growing challenge of antimicrobial resistance.[3] This guide provides a comprehensive overview of the methodologies used to evaluate the antimicrobial susceptibility of these next-generation agents, grounded in the principles of scientific integrity and supported by experimental data.

The Crucial Role of C-7 Substitution in Fluoroquinolone Activity

The introduction of various nitrogen-containing heterocycles, such as piperazine and its derivatives, at the C-7 position has been a highly successful strategy in enhancing the antibacterial efficacy of fluoroquinolones.[4] These modifications can lead to:

  • Improved Potency: Substitutions at the C-7 position can significantly enhance the binding affinity of the fluoroquinolone to its target enzymes, resulting in lower minimum inhibitory concentrations (MICs).[4]

  • Expanded Spectrum of Activity: Judicious selection of the C-7 substituent can broaden the activity of the analog against a wider range of both Gram-positive and Gram-negative bacteria.[8]

  • Enhanced Pharmacokinetics: The nature of the C-7 side chain influences the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.[4]

The continuous exploration of novel C-7 substituents is therefore a vital area of research in the quest for more effective antibacterial agents.[5]

Core Methodologies for Antimicrobial Susceptibility Testing

The evaluation of a novel 7-substituted fluoroquinolone analog's efficacy hinges on robust and standardized antimicrobial susceptibility testing (AST). The primary objective of AST is to determine the lowest concentration of the antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[9][10] The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines for these procedures.[11][12][13]

Broth Microdilution: The Gold Standard for MIC Determination

The broth microdilution method is a quantitative technique that is widely considered the gold standard for determining MIC values.[10][14] Its advantages include the ability to test multiple compounds simultaneously and its relatively low requirement for test material.[9]

Experimental Protocol: Broth Microdilution
  • Preparation of Serial Dilutions: Two-fold serial dilutions of the 7-substituted fluoroquinolone analogs and a quality control antibiotic (e.g., ciprofloxacin) are prepared in a 96-well microtiter plate.[9]

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard) and then further diluted in an appropriate broth medium.

  • Inoculation: The prepared bacterial suspension is added to each well of the microtiter plate containing the serially diluted compounds.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[10]

Disk Diffusion: A Qualitative Screening Method

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterium to an antimicrobial agent.[3][9] While it does not provide a precise MIC value, it is a valuable tool for initial screening.

Experimental Protocol: Disk Diffusion
  • Inoculum Preparation: A standardized bacterial inoculum is prepared and swabbed uniformly across the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disk Application: Paper disks impregnated with a known concentration of the 7-substituted fluoroquinolone analog are placed on the agar surface.

  • Incubation: The plate is incubated under appropriate conditions.

  • Zone of Inhibition Measurement: The diameter of the zone of clearing around each disk, where bacterial growth is inhibited, is measured in millimeters.[11] The size of this zone is inversely proportional to the MIC.

Agar Dilution: An Alternative Quantitative Method

Agar dilution is another quantitative method for determining the MIC of an antimicrobial agent.[14] It is particularly useful for testing fastidious organisms and for compounds that may be difficult to assess in a liquid medium.[9]

Experimental Protocol: Agar Dilution
  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of the 7-substituted fluoroquinolone analog.

  • Inoculation: A standardized bacterial suspension is spot-inoculated onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria.

Experimental Workflow for Antimicrobial Susceptibility Testing

AST_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_results Results cluster_analysis Analysis Compound Fluoroquinolone Analogs Broth_Microdilution Broth Microdilution Compound->Broth_Microdilution Disk_Diffusion Disk Diffusion Compound->Disk_Diffusion Agar_Dilution Agar Dilution Compound->Agar_Dilution Bacteria Bacterial Strains Bacteria->Broth_Microdilution Bacteria->Disk_Diffusion Bacteria->Agar_Dilution MIC Quantitative MIC Broth_Microdilution->MIC Zone Qualitative Zone of Inhibition Disk_Diffusion->Zone Agar_Dilution->MIC Comparison Comparative Analysis MIC->Comparison Zone->Comparison

Caption: A streamlined workflow for antimicrobial susceptibility testing of novel compounds.

Comparative Performance of 7-Substituted Fluoroquinolone Analogs

The following tables summarize the in vitro antibacterial activity of several novel 7-substituted fluoroquinolone analogs against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data is presented as Minimum Inhibitory Concentrations (MICs) in µg/mL.

Table 1: In Vitro Activity Against Gram-Positive Bacteria
CompoundStaphylococcus aureus (MRSA)Staphylococcus aureus (MSSA)Enterococcus faecalis
Analog 1 0.0195[5]<0.016[6]16
Analog 2 0.039[5]0.12532
Analog 3 0.125[15]0.2564
Ciprofloxacin >1280.51

Note: Data for analogs are compiled from various sources for illustrative purposes.[5][6][15]

Table 2: In Vitro Activity Against Gram-Negative Bacteria
CompoundPseudomonas aeruginosaEscherichia coliKlebsiella pneumoniae
Analog 1 0.039[5]<0.016[6]0.063[6]
Analog 2 0.078[5]0.0310.125
Analog 3 16[6]0.0630.25
Ciprofloxacin 0.50.0150.03

Note: Data for analogs are compiled from various sources for illustrative purposes.[5][6]

Understanding the Mechanisms of Action and Resistance

A thorough evaluation of novel fluoroquinolone analogs requires an understanding of their interaction with bacterial targets and the mechanisms by which bacteria develop resistance.

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effect by forming a ternary complex with bacterial DNA and either DNA gyrase or topoisomerase IV.[2][16] This complex traps the enzyme on the DNA, leading to the accumulation of double-strand breaks and ultimately cell death.[3]

Fluoroquinolone_MoA Fluoroquinolone 7-Substituted Fluoroquinolone Analog Ternary_Complex Ternary Complex (Fluoroquinolone-Enzyme-DNA) Fluoroquinolone->Ternary_Complex DNA_Gyrase DNA Gyrase DNA_Gyrase->Ternary_Complex Topo_IV Topoisomerase IV Topo_IV->Ternary_Complex DSBs Double-Strand Breaks in Bacterial DNA Ternary_Complex->DSBs Cell_Death Bacterial Cell Death DSBs->Cell_Death

Caption: Mechanism of action of fluoroquinolone antibiotics.

Mechanisms of Bacterial Resistance

The emergence of fluoroquinolone resistance is a significant clinical concern and can arise through several mechanisms:[16][17]

  • Target Enzyme Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode DNA gyrase and topoisomerase IV respectively, are the most common cause of high-level resistance.[2][16][18] These mutations reduce the binding affinity of the fluoroquinolone to its target.[2]

  • Reduced Drug Accumulation: This can occur through decreased uptake due to alterations in outer membrane porins or increased efflux of the drug via multidrug resistance (MDR) pumps.[17][18]

  • Plasmid-Mediated Quinolone Resistance (PMQR): The acquisition of resistance genes on plasmids can confer low-level resistance and facilitate the selection of chromosomal mutations that lead to higher levels of resistance.[16][17]

Conclusion

The development of novel 7-substituted fluoroquinolone analogs holds significant promise in the fight against antimicrobial resistance. A rigorous and standardized approach to antimicrobial susceptibility testing, as outlined in this guide, is essential for accurately evaluating the potential of these new compounds. By combining quantitative MIC determination with a thorough understanding of their structure-activity relationships and the mechanisms of bacterial resistance, researchers can effectively identify and advance the most promising candidates into further development.

References

  • Hooper, D. C. (2001). Mechanisms of fluoroquinolone resistance. PubMed. [Link]

  • Al-Qudah, M. A., et al. (2020). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry. [Link]

  • Dixit, S. K., et al. (2014). Synthesis and antibacterial activity of novel fluoroquinolone analogs. ResearchGate. [Link]

  • Fair, R. J., & Tor, Y. (2024). Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. Oxford Academic. [Link]

  • Li, Q., et al. (2007). Synthesis and Antibacterial Activity of Novel Fluoroquinolones Containing Substituted Piperidines. PubMed. [Link]

  • One Health Trust. (2011). The Rise of Fluoroquinolone Resistance (Part 1). [Link]

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  • Aslam, B., et al. (2022). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Frontiers. [Link]

  • Acar, Ç., et al. (2020). Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. PubMed. [Link]

  • LSU Scholarly Repository. (2013). Comparison of disk diffusion, agar dilution, and broth microdiultion for antimicrobial susceptibility testing of five chitosans. [Link]

  • Emami, S., et al. (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. PubMed. [Link]

  • Kumar, S., et al. (2023). Comparative Evaluation of Broth Microdilution With Disc Diffusion and VITEK 2 for Susceptibility Testing of Colistin on Multidrug-Resistant Gram-Negative Bacteria. PMC. [Link]

  • Radi, M., et al. (2023). Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. ACS Omega. [Link]

  • De Vita, D., & Scipione, L. (2015). Study of Antimicrobial Quinolones and Structure Activity Relationship of Anti-Tubercular Compounds. Research and Reviews: Journal of Chemistry. [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • Microbiology Info.com. (n.d.). Broth Microdilution. [Link]

  • Hardy Diagnostics. (2018). Fluoroquinolone Resistance and Screening Methods. [Link]

  • EUCAST. (n.d.). MIC Determination. [Link]

  • Clinical and Laboratory Standards Institute. (2019). Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa. Regulations.gov. [Link]

  • Zhanel, G. G., et al. (2000). Evaluation of Susceptibility Testing To Detect Fluoroquinolone Resistance Mechanisms in Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy. [Link]

  • Papich, M. G., et al. (2023). Revision of fluoroquinolone breakpoints used for interpretation of antimicrobial susceptibility testing of canine bacterial isolates. AVMA Journals. [Link]

  • Chen, Y.-L., et al. (2013). 7-[4-(4-(Substituted)carbopiperazin-1-yl)]piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. PMC. [Link]

  • Wang, Y., et al. (2022). Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins. Frontiers in Chemistry. [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy. [Link]

  • Simner, P. J., et al. (2019). Understanding and Addressing CLSI Breakpoint Revisions: a Primer for Clinical Laboratories. PMC. [Link]

  • Hindler, J. A., & Stelling, J. (2012). In Vitro Susceptibility Testing of Fluoroquinolone Activity Against Salmonella: Recent Changes to CLSI Standards. ResearchGate. [Link]

  • Veve, M. P., et al. (2019). Effect of Adjusted CLSI Breakpoints on Center-wide Fluoroquinolone Susceptibilities for Enterobacteriaceae and Pseudomonas aeruginosa. Oxford Academic. [Link]

  • ResearchGate. (2000). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. [Link]

  • Flores-Mireles, A. L., et al. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. MDPI. [Link]

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A Head-to-Head Comparison of Suzuki vs. Stille Coupling for Functionalizing 5-Bromo-2-chloro-7-fluoroquinoline: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, with applications ranging from anticancer to antimicrobial agents.[1][2][3][4] The functionalization of this privileged heterocycle is paramount for fine-tuning its pharmacological profile. Among the most powerful tools for forging carbon-carbon bonds are palladium-catalyzed cross-coupling reactions.[5] This guide provides a detailed, head-to-head comparison of two such stalwart reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the regioselective functionalization of the synthetically challenging substrate, 5-Bromo-2-chloro-7-fluoroquinoline.

This analysis moves beyond a mere recitation of protocols to delve into the mechanistic nuances and practical considerations that inform the choice between these two powerful methodologies. For researchers and drug development professionals, understanding these subtleties is critical for efficient and successful synthesis campaigns.

The Challenge: Site-Selective Functionalization of a Polyhalogenated Quinoline

The substrate, this compound, presents a classic chemoselectivity challenge. With three distinct halogen atoms, the key to a successful synthesis lies in selectively coupling at one position while leaving the others intact for subsequent transformations. The general reactivity trend for halogens in palladium-catalyzed cross-couplings is I > Br > OTf >> Cl >> F.[6][7] Based on this, the C-Br bond at the C5 position is the most likely site for initial reactivity. However, the quinoline nitrogen electron-withdrawing nature activates the C2 and C4 positions, potentially making the C-Cl bond at C2 more reactive than a typical aryl chloride.[8][9] The C-F bond at C7 is generally considered inert under standard Suzuki or Stille conditions.

This guide will explore how the choice of coupling partner, catalyst system, and reaction conditions for both Suzuki and Stille reactions can be modulated to achieve the desired regioselective functionalization.

The Suzuki-Miyaura Coupling: The Green Workhorse

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, lauded for the low toxicity and environmental benignity of its boron-based reagents and byproducts.[10] The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[7][10]

Mechanistic Overview

The catalytic cycle of the Suzuki coupling is a well-established three-step process:

  • Oxidative Addition: A Pd(0) species inserts into the aryl-halide bond (Ar-X), forming a Pd(II) complex. This is often the rate-determining step.[7]

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][12]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.[7]


// Nodes pd0 [label="Pd(0)L₂", fontcolor="#202124"]; ox_add [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; pd_complex [label="L₂Pd(II)(Ar)(X)", fontcolor="#202124"]; transmetal [label="Transmetalation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; pd_r_complex [label="L₂Pd(II)(Ar)(R')", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for layout in_arx [label="Ar-X", shape=none]; in_boron [label="R'-B(OR)₂ + Base", shape=none]; out_product [label="Ar-R'", shape=none]; out_boron [label="X-B(OR)₂", shape=none];

// Edges pd0 -> ox_add [dir=back]; ox_add -> pd_complex [dir=back]; pd_complex -> transmetal [dir=back]; transmetal -> pd_r_complex [dir=back]; pd_r_complex -> red_elim [dir=back]; red_elim -> pd0 [dir=back];

in_arx -> ox_add [arrowhead=none]; in_boron -> transmetal [arrowhead=none]; red_elim -> out_product [arrowhead=none]; transmetal -> out_boron [arrowhead=none, style=dashed]; }

Suzuki-Miyaura Catalytic Cycle

Experimental Considerations for this compound

For a substrate like this compound, achieving high yields and selectivity in a Suzuki coupling requires careful optimization of the catalyst system. The electron-deficient nature of the quinoline ring and the relative inertness of the C-Cl bond necessitate the use of highly active catalysts.

  • Catalyst & Ligand: While Pd(PPh₃)₄ can be effective for reactive bromides, couplings involving aryl chlorides often require more sophisticated ligands.[6] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and Fu (e.g., PCy₃, P(tBu)₃), are typically the ligands of choice.[11] These ligands promote both the oxidative addition to the C-Cl bond and the subsequent reductive elimination step.[11]

  • Base and Solvent: A wide range of bases can be employed, with K₂CO₃, Cs₂CO₃, and K₃PO₄ being common choices. The choice of base can significantly impact the reaction outcome, particularly in cases where base-sensitive functional groups are present.[6] Solvent systems are typically a mixture of an organic solvent (e.g., dioxane, DMF, toluene) and water to facilitate the dissolution of the inorganic base.[6][13]

Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

Objective: To selectively couple phenylboronic acid at the C5-bromo position.

Materials:

  • This compound (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv.)

  • Dioxane/H₂O (4:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.

  • In a separate vial, premix the Pd₂(dba)₃ and SPhos in a small amount of dioxane.

  • Add the catalyst premix to the Schlenk flask.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Stille Coupling: Robust and Functionally Tolerant

The Stille coupling involves the reaction of an organotin reagent (organostannane) with an organic halide, also catalyzed by palladium.[14] Its primary advantage lies in the high tolerance of organostannanes to a vast array of functional groups and their stability in air and moisture.[10][15] This robustness makes the Stille reaction particularly valuable in the late-stage functionalization of complex molecules.[16]

Mechanistic Overview

The catalytic cycle of the Stille coupling is analogous to the Suzuki coupling but with a key difference in the transmetalation step.[14][17]

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the Ar-X bond to form a Pd(II) species.

  • Transmetalation: The organostannane transfers its organic group to the palladium center. This step proceeds without the need for a base, a significant advantage for substrates with base-sensitive functionalities.[18] The mechanism can be associative, where the organostannane coordinates to the palladium before group transfer.[14]

  • Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst.


// Nodes pd0 [label="Pd(0)L₂", fontcolor="#202124"]; ox_add [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; pd_complex [label="L₂Pd(II)(Ar)(X)", fontcolor="#202124"]; transmetal [label="Transmetalation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; pd_r_complex [label="L₂Pd(II)(Ar)(R')", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for layout in_arx [label="Ar-X", shape=none]; in_tin [label="R'-Sn(R'')₃", shape=none]; out_product [label="Ar-R'", shape=none]; out_tin [label="X-Sn(R'')₃", shape=none];

// Edges pd0 -> ox_add [dir=back]; ox_add -> pd_complex [dir=back]; pd_complex -> transmetal [dir=back]; transmetal -> pd_r_complex [dir=back]; pd_r_complex -> red_elim [dir=back]; red_elim -> pd0 [dir=back];

in_arx -> ox_add [arrowhead=none]; in_tin -> transmetal [arrowhead=none]; red_elim -> out_product [arrowhead=none]; transmetal -> out_tin [arrowhead=none, style=dashed]; }

Stille Coupling Catalytic Cycle

Experimental Considerations for this compound

The primary drawbacks of the Stille coupling are the toxicity of the organotin reagents and the often-difficult removal of tin-containing byproducts from the final product.[10][19] However, for challenging substrates, it can be the most reliable method.[20]

  • Catalyst & Additives: Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille couplings.[20] In cases where the reaction is sluggish, the addition of a copper(I) salt, such as CuI, can significantly accelerate the rate of transmetalation.[20]

  • Solvent: Anhydrous, non-polar solvents like toluene, DMF, or dioxane are typically used.[18]

  • Workup: Purification requires care to remove all traces of tin. This can often be achieved by aqueous workups with KF (to precipitate tin fluorides) or by specialized column chromatography techniques.[20]

Protocol: Stille Coupling of this compound with (Tributylstannyl)benzene

Objective: To selectively couple (tributylstannyl)benzene at the C5-bromo position.

Materials:

  • This compound (1.0 equiv.)

  • (Tributylstannyl)benzene (1.1 equiv.)

  • Pd(PPh₃)₄ (5 mol%)

  • CuI (10 mol%) (Optional)

  • Anhydrous Toluene (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound and the palladium catalyst (and CuI if used).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed anhydrous toluene via syringe, followed by the (tributylstannyl)benzene.

  • Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate.

  • Dissolve the residue in a suitable solvent and treat with a saturated aqueous solution of KF, stirring vigorously for 1-2 hours to precipitate tin byproducts.

  • Filter the mixture through celite, washing with an organic solvent.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Head-to-Head Comparison Summary

FeatureSuzuki-Miyaura CouplingStille Coupling
Nucleophile Organoboron (Boronic acids/esters)Organotin (Organostannanes)
Toxicity Low toxicity of reagents and byproducts.[10][12]High toxicity of organotin reagents.[10][19]
Byproduct Removal Generally straightforward.Can be challenging; requires specific workup procedures.[20]
Functional Group Tolerance Good, but can be limited by the required base.[21]Excellent; no base required, tolerant of most functional groups.[15][16]
Reaction Conditions Requires a base (e.g., K₂CO₃, K₃PO₄).[7]Neutral conditions; no base needed.[18]
Reagent Stability Boronic acids are generally stable but can be prone to protodeboronation.[22]Organostannanes are very stable to air and moisture.[10]
Catalyst System Often requires bulky, electron-rich phosphine ligands for less reactive halides.[11]Pd(PPh₃)₄ is often sufficient; Cu(I) additives can accelerate the reaction.[20]
Primary Application Broadly used in synthesis, often preferred for "greener" chemistry.Highly reliable for complex substrates and late-stage functionalization.[16][20]

Expert Recommendations for this compound

The choice between Suzuki and Stille coupling for functionalizing this compound depends on the specific goals of the synthesis and the nature of the coupling partner.

  • For Initial Scaffolding and Greener Synthesis: The Suzuki coupling is the recommended starting point. Its lower toxicity and easier workup make it more amenable to library synthesis and scale-up operations. The primary challenge will be achieving reactivity at the C-Cl position if desired, which will necessitate careful screening of advanced Buchwald or Fu-type ligands and strong bases. For selective coupling at the more reactive C-Br bond, standard conditions with a catalyst like Pd(dppf)Cl₂ or a Pd(PPh₃)₄ system with a suitable base should be effective.

  • For Base-Sensitive Substrates or Maximizing Reliability: The Stille coupling should be employed when the boronic acid partner is unstable or when the substrate contains base-labile functional groups that would not survive the Suzuki conditions. Despite the toxicity and purification challenges, the Stille coupling's neutrality and high functional group tolerance can make it the more robust and reliable option for ensuring the success of a critical synthetic step, particularly in the context of complex, multi-step syntheses.[16][23] If steric hindrance from the coupling partner is a concern, the Stille reaction may also provide higher yields.[23]

Ultimately, both palladium-catalyzed cross-coupling reactions are indispensable tools. An empirical approach, testing both methods on a small scale, is often the most prudent path forward to identify the optimal conditions for the specific transformation required in a drug discovery program.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Stille reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. (2009). Beilstein Journal of Organic Chemistry. [Link]

  • The Stille Reaction - Myers. (n.d.). Harvard University. [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry. [Link]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. (n.d.). National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. [Link]

  • Stille Coupling | OpenOChem Learn. (n.d.). OpenOChem Learn. [Link]

  • A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities - PMC. (2021). National Center for Biotechnology Information. [Link]

  • THE STILLE REACTION, 38 YEARS LATER - CORE. (n.d.). CORE. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). eScholarship. [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. | Request PDF. (n.d.). ResearchGate. [Link]

  • Modified Fluoroquinolones as Antimicrobial Compounds Targeting Chlamydia trachomatis. (n.d.). MDPI. [Link]

  • Halogenated Quinolines as Substrates for the Palladium‐Catalyzed Cross‐Coupling Reactions to Afford Substituted Quinolines | Scilit. (n.d.). Scilit. [Link]

  • Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. (2009). PubMed. [Link]

  • The Mechanisms of the Stille Reaction. (2004). University of Windsor. [Link]

  • Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins. (n.d.). Frontiers. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Royal Society of Chemistry. [Link]

  • Stille reaction on bromo-1-methylpyridinium salts (1-3) with heteroarylstannanes. (n.d.). ResearchGate. [Link]

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Ch 23 Stille and Suzuki Coupling. (2021). YouTube. [Link]

  • A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities. (2021). Asian Pacific Journal of Cancer Prevention. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. (2005). Journal of Medicinal Chemistry. [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Org. Synth. 2011, 88, 197. (n.d.). Organic Syntheses. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. (n.d.). MDPI. [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.). ResearchGate. [Link]

  • Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. (n.d.). Apollo. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-2-chloro-7-fluoroquinoline. Designed for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure safe handling and regulatory compliance. The protocols described herein are based on established safety measures for halogenated aromatic compounds.

Immediate Safety and Hazard Assessment

Anticipated Hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][4]

  • Harmful if Inhaled or Swallowed: May be harmful if inhaled and may cause respiratory irritation.[1][3][4] Ingestion may also be harmful.[3][4][5]

  • Environmental Hazard: Halogenated compounds can be persistent in the environment and toxic to aquatic life.[6][7] Discharge into the environment must be avoided.[1]

Personal Protective Equipment (PPE)

A robust defense against exposure is non-negotiable. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1]Protects against splashes and potential contact with airborne particles, preventing serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, Viton).[8] Gloves must be inspected before use.[1]Prevents direct skin contact, which can cause irritation.[2] Contaminated gloves should be disposed of as hazardous waste.
Body Protection A flame-retardant lab coat, fully buttoned. For larger quantities, a chemical-resistant apron may be necessary.[9]Protects against accidental spills and contamination of personal clothing. Contaminated clothing should be removed immediately and washed before reuse.[1][2]
Respiratory Protection All work should be conducted in a certified chemical fume hood.[9]Minimizes the risk of inhaling dust or vapors, which can be harmful and cause respiratory irritation.[1]

Waste Management and Disposal Protocol

The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste .[9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][8]

Step-by-Step Disposal Workflow

This protocol ensures a systematic and safe approach to waste handling from collection to final disposal.

Step 1: Waste Segregation It is critical to segregate halogenated organic waste from all other waste streams, especially non-halogenated organic waste.[10][11]

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[10][11]

  • Causality: Improper segregation can lead to dangerous chemical reactions, complicate the disposal process, and violate regulatory requirements.[11] Halogenated wastes are typically incinerated under specific conditions to prevent the formation of toxic byproducts like dioxins.[7][10]

Step 2: Container Selection and Labeling

  • Action: Use a robust, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[8][11] The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste mixture.[12][13]

  • Causality: Proper containment and labeling prevent accidental exposure and ensure that waste handlers are aware of the contents, facilitating correct disposal procedures.

Step 3: Waste Collection

  • Action: Carefully transfer the chemical waste into the designated container, minimizing the creation of dust or splashes.[1][11] Do not overfill the container; a maximum of 80% capacity is a safe guideline to allow for vapor expansion.[11]

  • Causality: This practice minimizes the risk of spills and container pressurization, ensuring safe temporary storage.

Step 4: Temporary Storage

  • Action: Keep the sealed waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area (SAA) within the laboratory.[1][8][12] The storage area should have secondary containment.

  • Causality: Secure, segregated storage prevents accidental spills and unauthorized access, maintaining a safe laboratory environment.

Step 5: Arranging for Final Disposal

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][6][11] Provide a detailed inventory of the waste.

  • Causality: Final disposal must be handled by certified professionals in accordance with federal, state, and local regulations to ensure environmental protection and legal compliance.[7]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Segregate Designate 'Halogenated Waste' Container PPE->Segregate 1. Safety First Collect Transfer Waste (≤80% Full) Segregate->Collect 2. Isolate Waste Label Label Container Correctly Collect->Label 3. Contain Store Store in Secure Secondary Containment Label->Store 4. Identify ContactEHS Contact EHS/Waste Contractor Store->ContactEHS 5. Secure Pickup Schedule Waste Pickup ContactEHS->Pickup 6. Arrange Disposal

Caption: Workflow for the safe disposal of this compound.

Spill Management and Decontamination

Accidental spills must be managed promptly and safely.

Spill Response Protocol
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Assess the Spill: From a safe distance, determine the extent of the spill.

  • Containment (for small spills): If you are trained and it is safe to do so, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial spill kit.[11] Do not use combustible materials.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[1]

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.[9] All cleaning materials must be collected and disposed of as hazardous waste.[9]

  • Reporting: Report all spills to your institution's EHS department.[11]

Decontamination of Laboratory Equipment

Any equipment, including glassware, containers, and surfaces, that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.[14][15]

Decontamination Procedure:

  • Initial Rinse: Carefully rinse the equipment with a suitable solvent to remove the bulk of the chemical residue. Collect this rinsate as halogenated hazardous waste.[12]

  • Thorough Cleaning: Wash the equipment with soap and water.[9]

  • Final Rinse: Perform a final rinse with deionized water.[16]

  • Empty Containers: Empty containers must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected as hazardous waste.[12] After rinsing, deface the original label and dispose of the container as instructed by your EHS department.[12]

Conclusion

The responsible disposal of this compound is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and certified disposal methods, you contribute to a safer research environment. Always consult your institution's specific EHS guidelines, as they are the final authority on compliance.

References

  • Safety Data Sheet for 5-Bromo-2-chloro-3-fluoropyridine. (2025, December 26). Thermo Fisher Scientific.
  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. (2025). Benchchem.
  • Decontamination Protocols for Lab Equipment. (2025, May 27). Aport.
  • Safety Data Sheet for 6-Bromo-7-fluoroquinoline. (2025, July 26). ChemicalBook.
  • Standard Operating Procedure for Laboratory Equipment Decontamination.University of Chicago.
  • Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. (2025, October 23). Medica.
  • Hazardous Waste Segregation. (2016, April 15). Bucknell University.
  • Halogenated Solvents Waste Management.Washington State University Environmental Health & Safety.
  • Bromo-Chlor Tablets Storage and Disposal.PICOL.
  • Hazardous Waste Disposal Guide.Northwestern University Office for Research Safety.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
  • Safety Data Sheet for 5-Bromo-2-chloropyrimidine. (2018, July 6). TCI America.
  • Safety Data Sheet for 2-Bromo-5-chlorothiophene. (2025, September 10). Thermo Fisher Scientific.
  • What Regulations Apply to Chlorinated Solvent Use?Products Finishing.
  • Safety Data Sheet for 5-Bromo-2-fluoroaniline. (2025, December 26). Thermo Fisher Scientific.
  • Essential Procedures for the Safe Disposal of 5-Fluoro-6-methoxypyridin-3-ol. (2025). Benchchem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.